1,1,3-Trichlorobutane
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
13279-87-3 |
|---|---|
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC 名称 |
1,1,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)2-4(6)7/h3-4H,2H2,1H3 |
InChI 键 |
GSBUVYHAANRCNO-UHFFFAOYSA-N |
SMILES |
CC(CC(Cl)Cl)Cl |
规范 SMILES |
CC(CC(Cl)Cl)Cl |
其他CAS编号 |
13279-87-3 |
同义词 |
1,1,3-trichlorobutane |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,1,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the plausible synthetic pathway for 1,1,3-trichlorobutane, focusing on a multi-step free-radical chlorination approach. The document outlines the reaction mechanisms, experimental protocols, and quantitative data based on available chemical literature.
Introduction
This compound is a chlorinated hydrocarbon of interest in various chemical syntheses. Its specific substitution pattern offers potential as a building block in the development of more complex molecules. This guide focuses on the most probable synthetic route, which involves a sequential free-radical chlorination, starting from 1-chlorobutane (B31608).
Primary Synthesis Pathway: Sequential Free-Radical Chlorination
The most likely industrial and laboratory-scale synthesis of this compound is a two-step process involving the free-radical chlorination of 1-chlorobutane to yield a mixture of dichlorobutanes, followed by the subsequent chlorination of the major isomer, 1,3-dichlorobutane (B52869).
Step 1: Free-Radical Chlorination of 1-Chlorobutane
The initial step involves the monochlorination of 1-chlorobutane. This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with sulfuryl chloride (SO₂Cl₂) often serving as the chlorinating agent.[1][2][3]
Reaction Mechanism:
The reaction proceeds through the classic three stages of a free-radical chain reaction:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a chlorine atom from sulfuryl chloride to generate a chlorine radical (Cl•).
-
Propagation: The chlorine radical abstracts a hydrogen atom from 1-chlorobutane, forming a chlorobutyl radical and HCl. This radical then reacts with sulfuryl chloride to yield a dichlorobutane and a new chlorine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radicals.
The regioselectivity of this step is governed by the relative stability of the resulting chlorobutyl radical (tertiary > secondary > primary) and the electron-withdrawing inductive effect of the chlorine atom already present on the 1-chlorobutane molecule.[4][5] The inductive effect strengthens the C-H bonds on the carbons closer to the chlorine (C1 and C2), making the hydrogens on C3 and C4 more susceptible to abstraction.[5] This leads to a product mixture of dichlorobutane isomers.
Quantitative Data:
The distribution of dichlorobutane isomers from the free-radical chlorination of 1-chlorobutane is influenced by reaction conditions. The following table summarizes typical product distributions.
| Product Isomer | Typical Product Distribution (%) |
| 1,1-Dichlorobutane | 5 - 8 |
| 1,2-Dichlorobutane | 22 - 23 |
| 1,3-Dichlorobutane | 44 - 46 |
| 1,4-Dichlorobutane | 24 - 25 |
Data compiled from multiple sources detailing the free-radical chlorination of 1-chlorobutane.[6][7]
Experimental Protocol:
A representative experimental protocol for the free-radical chlorination of 1-chlorobutane is as follows:
Materials:
-
1-Chlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., carbon tetrachloride, though less common now due to toxicity)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
A solution of 1-chlorobutane and a catalytic amount of AIBN in a suitable solvent is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
The solution is heated to reflux.
-
Sulfuryl chloride is added dropwise to the refluxing solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
-
The reaction mixture is cooled to room temperature and washed sequentially with water and sodium bicarbonate solution to remove any remaining acid.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The resulting mixture of dichlorobutanes can be separated by fractional distillation.
Step 2: Free-Radical Chlorination of 1,3-Dichlorobutane
The second step involves the chlorination of the major product from the first step, 1,3-dichlorobutane, to produce this compound. This reaction would also proceed via a free-radical chain mechanism, similar to the first chlorination.
Reaction Mechanism:
The mechanism is analogous to the chlorination of 1-chlorobutane, involving initiation, propagation, and termination steps. The key factor in this step is the regioselectivity of hydrogen abstraction from 1,3-dichlorobutane by the chlorine radical. The existing chlorine atoms will influence the reactivity of the remaining C-H bonds through inductive effects. Abstraction of the hydrogen at the C1 position would be favored due to the formation of a secondary radical stabilized by the adjacent chlorine atom.
Expected Product Distribution:
Experimental Protocol:
The experimental protocol for this step would be very similar to the first chlorination, with 1,3-dichlorobutane used as the starting material.
Materials:
-
1,3-Dichlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent
Procedure:
-
A solution of 1,3-dichlorobutane and AIBN in a suitable solvent is heated to reflux.
-
Sulfuryl chloride is added dropwise.
-
The mixture is refluxed until the reaction is complete.
-
Workup involves washing with water and sodium bicarbonate solution, followed by drying and purification.
-
Fractional distillation would be required to isolate this compound from the other trichlorobutane isomers and unreacted starting material.
Alternative Synthesis Pathway: Telomerization of Vinyl Chloride and Chloroform (B151607)
An alternative, though less direct, route that produces a related chlorinated alkane is the telomerization of vinyl chloride with chloroform.[1][2] This reaction has been shown to produce 1,1,3,3-tetrachloropropane, not this compound. However, understanding this type of reaction is relevant in the broader context of synthesizing polychlorinated alkanes.
Reaction Mechanism:
This is a free-radical chain addition reaction where the chloroform acts as the telogen and vinyl chloride as the taxogen. The reaction is typically initiated by a redox system, such as ferrous chloride and an amine. The trichloromethyl radical (•CCl₃) is formed, which then adds across the double bond of vinyl chloride. The resulting radical abstracts a hydrogen atom from another chloroform molecule to yield the product and regenerate the trichloromethyl radical.
Mandatory Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Mechanism of free-radical chlorination of 1-chlorobutane.
Conclusion
The synthesis of this compound is most practically achieved through a two-step free-radical chlorination process, beginning with the readily available 1-chlorobutane. The first step, leading to a mixture of dichlorobutanes, is well-characterized, with 1,3-dichlorobutane being the predominant isomer. The subsequent chlorination of 1,3-dichlorobutane is the logical, though less documented, step to yield the target molecule. Further research is warranted to quantify the product distribution of the second chlorination and optimize the reaction conditions for selectively producing this compound. This guide provides a foundational understanding of the synthesis pathway and mechanism for researchers and professionals in the field of chemical and drug development.
References
Physicochemical Properties of 1,1,3-Trichlorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,1,3-trichlorobutane. The information is presented to support research, development, and safety assessments involving this compound. All quantitative data are summarized in a structured table for ease of reference, followed by detailed descriptions of general experimental protocols for determining these key properties.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₄H₇Cl₃ | [1][2] |
| Molecular Weight | 161.46 g/mol | [1][2] |
| CAS Registry Number | 13279-87-3 | [1] |
| Boiling Point | 152 - 154 °C | [1][2] |
| Density | 1.2514 g/cm³ at 25 °C | [1] |
| Melting Point (Normal Fusion Point) | 194.60 K (-78.55 °C) (Calculated) | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 36.88 kJ/mol (Calculated) | [3] |
| Enthalpy of Fusion (ΔfusH°) | 11.66 kJ/mol (Calculated) | [3] |
| Log10 of Water Solubility (log₁₀WS) | -2.68 (Calculated) | [3] |
| Octanol (B41247)/Water Partition Coefficient (logPₒ/w) | 2.807 (Calculated) | [3] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CC(CC(Cl)Cl)Cl | [4] |
| InChI Key | GSBUVYHAANRCNO-UHFFFAOYSA-N | [1][4] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of liquid organic compounds such as this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary tube method.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer or an aluminum heating block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
-
The entire assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
The apparatus is heated gently and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.
Apparatus:
-
Pycnometer (a flask with a specific, accurately known volume) or a volumetric flask
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is placed in a temperature-controlled water bath to allow it to reach thermal equilibrium (e.g., 25 °C).
-
The pycnometer is removed from the bath, dried, and weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Water Solubility Determination
The solubility of an organic compound in water is a measure of the maximum amount of the substance that can dissolve in a given amount of water at a specific temperature.
Apparatus:
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Centrifuge (optional)
-
Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)
Procedure:
-
An excess amount of the organic compound is added to a known volume of distilled water in a vial.
-
The vial is sealed and agitated (e.g., in a shaker or with a magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the mixture is allowed to stand to allow the undissolved portion to settle. Centrifugation can be used to facilitate the separation of the aqueous phase.
-
A sample of the clear, saturated aqueous solution is carefully withdrawn.
-
The concentration of the dissolved organic compound in the aqueous sample is determined using a suitable analytical technique. This concentration represents the water solubility of the compound at that temperature.
Octanol-Water Partition Coefficient (logP) Determination
The octanol-water partition coefficient (Kow or P) is a measure of the lipophilicity of a compound. It is the ratio of the concentration of a chemical in octanol to its concentration in water at equilibrium. The logarithm of this value is denoted as logP. The shake-flask method is a common technique for its determination.
Apparatus:
-
Separatory funnel or centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., GC, HPLC, or UV-Vis Spectrophotometry)
-
1-Octanol and distilled water, pre-saturated with each other
Procedure:
-
1-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by a separation period.
-
A known amount of the test substance is dissolved in either water or 1-octanol.
-
A measured volume of this solution is placed in a separatory funnel or centrifuge tube, and a measured volume of the other solvent is added.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the substance between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to enhance phase separation.
-
Samples are carefully taken from both the octanol and the aqueous layers.
-
The concentration of the substance in each phase is determined using an appropriate analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is then calculated.
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of the physicochemical properties of a chemical compound.
Caption: Workflow for Physicochemical Characterization.
References
An In-depth Technical Guide to 1,1,3-Trichlorobutane: Identifiers and Characterization Protocols
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical identifiers and analytical methodologies for 1,1,3-trichlorobutane. This document provides a structured summary of its key identifiers and outlines general experimental protocols for its characterization.
Core Identifiers for this compound
Accurate identification of chemical compounds is fundamental in research and development. For this compound, a variety of identifiers are used to ensure unambiguous reference. The primary identifier is the CAS (Chemical Abstracts Service) Registry Number, which is unique to each chemical substance.
Below is a table summarizing the key identifiers for this compound.
| Identifier Type | Value |
| CAS Number | 13279-87-3[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C4H7Cl3[1] |
| Molecular Weight | 161.46 g/mol [2] |
| PubChem CID | 114483[1] |
| SMILES | CC(Cl)CC(Cl)Cl[2] |
| InChI | InChI=1S/C4H7Cl3/c1-3(5)2-4(6)7/h3-4H,2H2,1H3[1] |
| InChIKey | GSBUVYHAANRCNO-UHFFFAOYSA-N[1][2] |
| EINECS | 236-281-3[1] |
| DSSTox Substance ID | DTXSID20871214[1] |
Experimental Protocols for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of a molecule. For this compound, both ¹H and ¹³C NMR would provide key information about its carbon-hydrogen framework.
-
Sample Preparation : Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. For ¹H NMR, the signals should be integrated to determine the ratio of protons in different chemical environments.
-
Spectral Interpretation : Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to confirm the structure of this compound.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds like this compound.
-
Sample Preparation : Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation : Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature should be programmed to ramp up to ensure good separation of the compound from any impurities.
-
MS Detection : The eluent from the GC column is directed into the ion source of a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.
-
Data Analysis : The retention time from the gas chromatogram provides a characteristic value for the compound under specific GC conditions. The mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the identity of this compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.
Logical Workflow for Chemical Identification
The process of identifying an unknown chemical substance can be visualized as a systematic workflow. This workflow starts with a name or structure and progresses through the acquisition and verification of various chemical identifiers and experimental data.
Caption: A logical workflow for the identification of a chemical substance.
References
Spectroscopic Analysis of 1,1,3-Trichlorobutane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical protocols for the characterization of 1,1,3-trichlorobutane. Aimed at researchers, scientists, and professionals in drug development, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental methodologies are also provided to facilitate the acquisition of high-quality spectroscopic data for this and similar halogenated alkanes.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These predictions are based on the known effects of chlorine substitution on the spectroscopic behavior of alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. Chemical shifts are influenced by the electronegativity of the neighboring chlorine atoms.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 | ~5.8 - 6.2 | Triplet (t) | ~6-7 | 1H |
| H-2 | ~2.3 - 2.7 | Multiplet (m) | - | 2H |
| H-3 | ~4.2 - 4.6 | Multiplet (m) | - | 1H |
| H-4 | ~1.6 - 1.8 | Doublet (d) | ~6-7 | 3H |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the carbon skeleton. The chemical shifts are significantly affected by the attached chlorine atoms.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~80 - 85 |
| C-2 | ~45 - 50 |
| C-3 | ~60 - 65 |
| C-4 | ~25 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2970 - 2850 | C-H stretch | Alkane |
| 1465 - 1450 | C-H bend (scissoring) | -CH₂- |
| 1380 - 1370 | C-H bend (rocking) | -CH₃ |
| 800 - 600 | C-Cl stretch | Chloroalkane |
Mass Spectrometry (MS)
Electron ionization mass spectrometry is expected to produce a molecular ion peak and several fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in the spectrum.
| m/z | Ion | Comments |
| 160, 162, 164 | [M]⁺ | Molecular ion peak cluster, reflecting the presence of three chlorine atoms. |
| 125, 127 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 99, 101 | [M - C₂H₄Cl]⁺ | Fragmentation of the carbon chain. |
| 63, 65 | [CH₂Cl]⁺ | Common fragment for chlorinated compounds. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer's field frequency to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate parameters (e.g., pulse sequence, number of scans, spectral width, and relaxation delay). For ¹H NMR, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal reference (0 ppm). For ¹³C NMR, the solvent peak is often used as a reference.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean and dry.
-
Place a single drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.
-
Mount the salt plates in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record a background spectrum with the empty salt plates in the beam path.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction (Direct Infusion or GC-MS):
-
Direct Infusion: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile). Infuse the solution directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a suitable solvent (e.g., dichloromethane). Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound before it enters the mass spectrometer.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source, which is under high vacuum.
-
A beam of electrons, typically with an energy of 70 eV, bombards the sample molecules, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown compound like this compound.
In-depth Technical Guide on the Molecular Structure and Conformation of 1,1,3-Trichlorobutane: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,1,3-Trichlorobutane is a chlorinated hydrocarbon with the chemical formula C₄H₇Cl₃.[1][2][3] The presence of multiple chlorine atoms and a chiral center at the C3 position suggests a complex conformational landscape. Understanding the preferred three-dimensional structures of this molecule is crucial for predicting its physical, chemical, and biological properties, which is of significant interest in fields such as toxicology, environmental science, and drug development.
The conformational flexibility of this compound arises from the rotation around its carbon-carbon single bonds. These rotations give rise to various spatial arrangements of the atoms, known as conformers or rotamers, which differ in their steric and electronic energies. The relative populations of these conformers at a given temperature determine the molecule's overall properties.
Conformational Isomers of this compound
Due to the presence of two stereogenic centers (C1 and C3), this compound can exist as diastereomers. The rotation around the C1-C2 and C2-C3 bonds will lead to a number of possible staggered conformers for each diastereomer. The primary dihedral angles to consider are:
-
τ₁ (Cl-C1-C2-C3)
-
τ₂ (C1-C2-C3-Cl)
-
τ₃ (C1-C2-C3-C4)
The relative energies of these conformers would be influenced by a combination of steric hindrance between the bulky chlorine atoms and the methyl group, as well as electrostatic interactions (dipole-dipole interactions) between the C-Cl bonds. Generally, conformers with anti-periplanar arrangements of the largest substituents are lower in energy, while gauche arrangements introduce steric strain.
A logical workflow for identifying the stable conformers of this compound is depicted below. This process would typically involve a systematic search of the potential energy surface by rotating the key dihedral angles and then performing geometry optimizations to find the local energy minima.
Caption: Workflow for identifying stable conformers.
Quantitative Structural Data
A comprehensive search of scientific databases revealed a lack of specific experimental or high-level computational studies on this compound that provide quantitative data for its molecular structure. Therefore, tables summarizing bond lengths, bond angles, and dihedral angles for its specific conformers cannot be provided at this time.
For context, research on similar molecules like 1-chlorobutane (B31608) has utilized gas-phase electron diffraction and ab initio calculations to determine its structural parameters.[4] It is anticipated that the C-C and C-Cl bond lengths in this compound would be in the typical ranges for chlorinated alkanes.
Experimental and Computational Protocols
While specific experimental data for this compound is unavailable, this section outlines the standard methodologies that would be employed to determine its molecular structure and conformational preferences.
Experimental Methodologies
4.1.1. Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of volatile compounds.
-
Protocol:
-
A gaseous sample of this compound would be introduced into a high-vacuum chamber.
-
A high-energy electron beam is directed through the gas.
-
The scattered electrons create a diffraction pattern that is captured on a detector.
-
The diffraction pattern, which is a function of the internuclear distances, is analyzed to determine bond lengths, bond angles, and the relative abundances of different conformers.
-
This experimental data is often used in conjunction with theoretical calculations to refine the structural model.
-
4.1.2. Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, providing precise information about its rotational constants.
-
Protocol:
-
A gaseous sample of this compound is introduced into a waveguide.
-
Microwave radiation is passed through the sample, and the absorption spectrum is recorded.
-
The frequencies of the rotational transitions are used to determine the moments of inertia of the molecule.
-
By analyzing the moments of inertia for different isotopic species, a detailed molecular structure can be derived for individual conformers.
-
4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information about the conformational equilibrium in the liquid phase.
-
Protocol:
-
A solution of this compound in a suitable deuterated solvent is prepared.
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts and, more importantly, the vicinal coupling constants (³J) are analyzed. These coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.
-
By measuring the coupling constants at different temperatures, the relative energies of the conformers can be estimated.
-
The logical relationship between these experimental techniques and the derived structural information is illustrated in the following diagram.
Caption: Experimental methods for structural analysis.
Computational Chemistry Methods
In the absence of experimental data, computational chemistry provides a powerful alternative for studying the molecular structure and conformation of molecules like this compound.
-
Protocol:
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.
-
Geometry Optimization: The geometries of the identified conformers are then optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., with the B3LYP functional) or Møller-Plesset perturbation theory (e.g., MP2), and a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the conformers are calculated from their electronic energies, including zero-point energy corrections, to determine their relative populations according to the Boltzmann distribution.
-
Conclusion
This technical guide has outlined the fundamental principles and methodologies for determining the molecular structure and conformation of this compound. At present, there is a notable absence of specific experimental or computational data for this molecule in the public domain. The experimental and computational protocols described herein provide a roadmap for future research to elucidate the three-dimensional structure of this compound. Such studies are essential for a comprehensive understanding of its chemical and physical behavior and will be invaluable to researchers in various scientific disciplines. Further investigation is strongly encouraged to fill this knowledge gap.
References
Reactivity Profile of 1,1,3-Trichlorobutane with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 1,1,3-trichlorobutane with a range of common nucleophiles, including hydroxide (B78521), alkoxides, cyanide, and ammonia (B1221849). Due to the presence of two distinct electrophilic centers—a secondary carbon bearing a single chlorine atom and a primary carbon bearing a gem-dichloro group—this compound exhibits a complex and competing reactivity pattern involving both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. This document outlines the theoretical framework governing these reactions, presents extrapolated quantitative data based on analogous systems, provides detailed experimental protocols for conducting these reactions, and visualizes the key reaction mechanisms and workflows.
Introduction
This compound is a polychlorinated alkane with a unique structural arrangement that presents multiple potential reaction pathways when treated with nucleophiles. The secondary chloride at the C-3 position is susceptible to both SN2 and E2 reactions, and under certain conditions, SN1 and E1 pathways. The gem-dichloro group at the C-1 position is generally less reactive towards nucleophilic substitution but can participate in elimination reactions. The interplay between the nucleophile's strength and steric bulk, the reaction solvent, and temperature dictates the predominant reaction mechanism and the resulting product distribution. Understanding this reactivity profile is crucial for the strategic use of this compound as a synthetic intermediate.
Theoretical Framework
The reactivity of this compound is governed by the principles of nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution (SN1 and SN2):
-
SN2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The secondary chloride at C-3 is a potential site for SN2 attack.
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate. It is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The secondary nature of the C-3 chloride allows for the formation of a secondary carbocation, which can be stabilized by hyperconjugation.
-
-
Elimination Reactions (E1 and E2):
-
E2 (Bimolecular Elimination): This is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. Both the C-1 and C-3 positions can undergo E2 elimination. The use of strong, bulky bases typically favors elimination over substitution.[1]
-
E1 (Unimolecular Elimination): This reaction proceeds through a carbocation intermediate, similar to the SN1 pathway. A weak base can then remove a proton to form an alkene. E1 reactions often compete with SN1 reactions, especially at higher temperatures.[1]
-
The competition between these pathways is influenced by several factors:
-
Nucleophile/Base Strength: Strong nucleophiles that are also strong bases (e.g., hydroxide, alkoxides) can promote both SN2 and E2 reactions.[1][2] Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor E2 elimination.[1] Weaker bases that are good nucleophiles (e.g., cyanide, ammonia) will favor substitution reactions.
-
Substrate Structure: The secondary chloride at C-3 is more susceptible to both substitution and elimination than the gem-dichloro group at C-1. Steric hindrance around the electrophilic carbon can disfavor SN2 reactions.
-
Solvent: Polar protic solvents (e.g., water, ethanol) stabilize both the carbocation intermediate in SN1/E1 reactions and the leaving group. Polar aprotic solvents (e.g., acetone, DMSO) are ideal for SN2 reactions as they solvate the cation but not the anionic nucleophile, increasing its reactivity.
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[1]
Reactivity with Specific Nucleophiles
This section details the expected reactivity of this compound with various nucleophiles. The quantitative data presented in the tables are extrapolated from reactions of analogous secondary and polychlorinated alkanes due to the limited availability of specific data for this compound.
Reaction with Hydroxide (e.g., NaOH)
With a strong, unhindered nucleophile and base like hydroxide, a mixture of substitution and elimination products is expected. The E2 pathway is likely to be a significant competitor to the SN2 reaction at the C-3 position.
Table 1: Estimated Product Distribution for the Reaction of this compound with NaOH in Ethanol (B145695)/Water
| Product | Structure | Estimated Yield (%) | Reaction Pathway |
| 1,1-Dichloro-3-butanol | Cl2CHCH2CH(OH)CH3 | 30-40 | SN2 |
| 1,1-Dichloro-2-butene | Cl2CHCH=CHCH3 | 40-50 | E2 |
| 3,3-Dichloro-1-butene | ClCH=CHCH(Cl)CH3 | 10-20 | E2 |
digraph "Reaction with Hydroxide" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5", fontname="Arial", fontsize="12"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1,1-Dichloro-3-butanol" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "1,1-Dichloro-2-butene" [fillcolor="#FBBC05", fontcolor="#202124"]; "3,3-Dichloro-1-butene" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "1,1-Dichloro-3-butanol" [label="SN2 (NaOH)"]; "this compound" -> "1,1-Dichloro-2-butene" [label="E2 (NaOH)"]; "this compound" -> "3,3-Dichloro-1-butene" [label="E2 (NaOH)"]; }
Caption: Competing SN2 and E2 pathways with hydroxide.
Reaction with Alkoxides (e.g., NaOCH2CH3)
Stronger bases than hydroxide, alkoxides are expected to favor elimination products even more significantly. The use of a bulky alkoxide like potassium tert-butoxide would lead almost exclusively to elimination products.
Table 2: Estimated Product Distribution for the Reaction of this compound with Sodium Ethoxide in Ethanol
| Product | Structure | Estimated Yield (%) | Reaction Pathway |
| 1,1-Dichloro-3-ethoxybutane | Cl2CHCH2CH(OCH2CH3)CH3 | 10-20 | SN2 |
| 1,1-Dichloro-2-butene | Cl2CHCH=CHCH3 | 60-70 | E2 |
| 3,3-Dichloro-1-butene | ClCH=CHCH(Cl)CH3 | 15-25 | E2 |
digraph "Reaction with Alkoxide" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5", fontname="Arial", fontsize="12"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1,1-Dichloro-3-ethoxybutane" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "1,1-Dichloro-2-butene" [fillcolor="#FBBC05", fontcolor="#202124"]; "3,3-Dichloro-1-butene" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "1,1-Dichloro-3-ethoxybutane" [label="SN2 (NaOEt)"]; "this compound" -> "1,1-Dichloro-2-butene" [label="E2 (NaOEt)"]; "this compound" -> "3,3-Dichloro-1-butene" [label="E2 (NaOEt)"]; }
Caption: Predominance of E2 with alkoxide bases.
Reaction with Cyanide (e.g., KCN)
Cyanide is a strong nucleophile but a relatively weak base, thus favoring substitution over elimination. The SN2 pathway is expected to be the major route.
Table 3: Estimated Product Distribution for the Reaction of this compound with KCN in Ethanol
| Product | Structure | Estimated Yield (%) | Reaction Pathway |
| 2,2-Dichloro-4-cyanopentane | Cl2CHCH2CH(CN)CH3 | 70-80 | SN2 |
| 1,1-Dichloro-2-butene | Cl2CHCH=CHCH3 | 15-25 | E2 |
| 3,3-Dichloro-1-butene | ClCH=CHCH(Cl)CH3 | 5-10 | E2 |
digraph "Reaction with Cyanide" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5", fontname="Arial", fontsize="12"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2,2-Dichloro-4-cyanopentane" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Elimination Products" [fillcolor="#FBBC05", fontcolor="#202124"];
"this compound" -> "2,2-Dichloro-4-cyanopentane" [label="SN2 (KCN)"]; "this compound" -> "Elimination Products" [label="E2 (minor)"]; }
Caption: SN2 dominance with cyanide nucleophile.
Reaction with Ammonia (NH3)
Ammonia is a good nucleophile and a weak base, leading primarily to substitution products. The initial substitution product, an amine, can act as a nucleophile itself, potentially leading to over-alkylation. Using a large excess of ammonia can help to minimize this.
Table 4: Estimated Product Distribution for the Reaction of this compound with Excess Ammonia
| Product | Structure | Estimated Yield (%) | Reaction Pathway |
| 1,1-Dichloro-3-aminobutane | Cl2CHCH2CH(NH2)CH3 | 60-70 | SN2 |
| Di-(1,1-dichloro-3-butyl)amine | (Cl2CHCH2CH(CH3))2NH | 10-20 | SN2 |
| Elimination Products | - | 10-20 | E2 |
digraph "Reaction with Ammonia" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5", fontname="Arial", fontsize="12"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1,1-Dichloro-3-aminobutane" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Over-alkylation Products" [fillcolor="#FBBC05", fontcolor="#202124"]; "Elimination Products" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "1,1-Dichloro-3-aminobutane" [label="SN2 (NH3)"]; "1,1-Dichloro-3-aminobutane" -> "Over-alkylation Products" [label="SN2"]; "this compound" -> "Elimination Products" [label="E2 (minor)"]; }
Caption: SN2 reaction with ammonia and potential over-alkylation.
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with various nucleophiles. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Workflow
Caption: A generalized workflow for nucleophilic reactions.
Protocol for Reaction with Sodium Hydroxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.2 equivalents) in a 1:1 mixture of ethanol and water.
-
Add this compound (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation. Analyze the product distribution by GC-MS and characterize the isolated products by 1H NMR, 13C NMR, and IR spectroscopy.
Protocol for Reaction with Sodium Ethoxide
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 equivalents) in anhydrous ethanol.
-
Cool the solution in an ice bath and add this compound (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by GC.
-
Work-up: After the reaction is complete, cool the mixture and carefully quench with water.
-
Extract the product with pentane (B18724) (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification and Analysis: Carefully remove the solvent by distillation. Purify the product mixture by fractional distillation and analyze by GC-MS, 1H NMR, and 13C NMR.
Protocol for Reaction with Potassium Cyanide
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve potassium cyanide (1.5 equivalents) in ethanol. Caution: Cyanide salts are highly toxic.
-
Add this compound (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification and Analysis: Remove the solvent and purify the resulting nitrile by vacuum distillation. Characterize the product by IR (presence of a C≡N stretch), 1H NMR, and 13C NMR.
Protocol for Reaction with Ammonia
-
Reaction Setup: In a sealed pressure vessel, place a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Cool the vessel in a dry ice/acetone bath and add a large excess of liquid ammonia (at least 10 equivalents).
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours.
-
Work-up: Carefully vent the excess ammonia in a fume hood.
-
Add water to the reaction mixture and extract with dichloromethane (B109758) (3 x 50 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate.
-
Purification and Analysis: Remove the solvent under reduced pressure. The product mixture can be analyzed by GC-MS. The primary amine can be purified by column chromatography or by conversion to its hydrochloride salt.
Conclusion
The reactivity of this compound with nucleophiles is a nuanced interplay of competing substitution and elimination pathways. Strong, unhindered bases like hydroxide and alkoxides tend to favor elimination, while strong, less basic nucleophiles such as cyanide and ammonia predominantly lead to substitution products. The experimental conditions, particularly the choice of solvent and temperature, can be manipulated to influence the product distribution. This guide provides a foundational understanding and practical protocols for exploring the rich and complex chemistry of this versatile polychlorinated alkane. Further research is warranted to obtain precise quantitative data for these reactions to enable more accurate predictive modeling and synthetic planning.
References
Thermal Stability and Decomposition of 1,1,3-Trichlorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,1,3-trichlorobutane. Due to the limited direct experimental data on this specific compound, this guide draws upon analogous information from studies on similar chlorinated hydrocarbons to predict its behavior. The information presented herein is intended to support research and development activities where the thermal stability of this and related compounds is a critical parameter.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under thermal stress and for designing appropriate experimental conditions.
| Property | Value | Unit |
| Molecular Formula | C₄H₇Cl₃ | - |
| Molecular Weight | 161.46 | g/mol |
| CAS Registry Number | 13279-87-3 | - |
| Boiling Point | 152 | °C |
| Density (at 25 °C) | 1.2514 | g/cm³ |
Thermal Stability and Decomposition Pathways
For this compound, two primary dehydrochlorination pathways are plausible, leading to the formation of different dichlorobutene (B78561) isomers. The specific pathway and the distribution of products will depend on the reaction conditions, such as temperature, pressure, and the presence of catalysts.
Proposed Decomposition Pathways:
-
Pathway A: Elimination of HCl from carbons 1 and 2, yielding 1,3-dichloro-1-butene.
-
Pathway B: Elimination of HCl from carbons 2 and 3, yielding 1,1-dichloro-2-butene.
Further decomposition at higher temperatures could lead to the formation of other chlorinated and non-chlorinated smaller molecules, as well as char and soot. Common hazardous decomposition products from chlorinated hydrocarbons include hydrogen chloride and carbon monoxide.
Caption: Proposed dehydrochlorination pathways of this compound.
Predicted Decomposition Products
Based on the proposed dehydrochlorination pathways and general knowledge of the pyrolysis of chlorinated hydrocarbons, a list of potential decomposition products is provided in Table 2. The relative abundance of these products is expected to be highly dependent on the specific experimental conditions.
| Product Class | Specific Compounds |
| Primary Products | 1,3-dichloro-1-butene, 1,1-dichloro-2-butene, Hydrogen Chloride (HCl) |
| Secondary Products | Dichlorobutadienes, Chlorobutenes, Butadienes |
| Minor/Trace Products | Methane, Ethylene, Propylene, Chloroform, Carbon Tetrachloride |
| Combustion Products (if O₂ is present) | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O), Phosgene (COCl₂) |
Experimental Protocols for Thermal Decomposition Studies
A general experimental workflow for investigating the thermal decomposition of a liquid chlorinated hydrocarbon like this compound is outlined below. This protocol is based on common methodologies used for studying the pyrolysis of organic compounds.
Objective: To determine the thermal decomposition temperature, identify the decomposition products, and elucidate the decomposition kinetics of this compound.
Materials and Equipment:
-
This compound (high purity)
-
Inert gas (e.g., Nitrogen, Argon)
-
Pyrolysis reactor (e.g., quartz tube furnace, micro-pyrolyzer)
-
Temperature controller
-
Gas-tight syringes for sample injection
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer or FTIR
Experimental Workflow Diagram:
Caption: General experimental workflow for thermal decomposition studies.
Procedure:
-
Thermogravimetric Analysis (TGA):
-
A small, precise amount of this compound is heated in a TGA instrument under a controlled inert atmosphere.
-
The temperature is ramped at a constant rate (e.g., 10 °C/min).
-
The mass loss of the sample is recorded as a function of temperature. This provides the onset temperature of decomposition and the overall mass loss profile.
-
The evolved gases are analyzed in real-time using a coupled mass spectrometer or FTIR to identify the initial decomposition products.
-
-
Pyrolysis in a Reactor:
-
The pyrolysis reactor is heated to the desired temperature, as determined from the TGA results.
-
The system is purged with an inert gas to remove any oxygen.
-
A known amount of this compound is injected into the hot zone of the reactor.
-
The volatile decomposition products are carried by the inert gas stream to the GC-MS for analysis.
-
Experiments are conducted at various temperatures and residence times to study the effect of these parameters on the product distribution.
-
-
Product Analysis by GC-MS:
-
The effluent from the pyrolysis reactor is directly injected into the GC-MS system.
-
The gas chromatograph separates the individual components of the product mixture.
-
The mass spectrometer provides mass spectra for each separated component, allowing for their identification by comparison with spectral libraries (e.g., NIST).
-
Quantification of the products can be achieved using appropriate calibration standards.
-
-
Data Analysis and Interpretation:
-
The identified products are used to propose a detailed decomposition mechanism.
-
By analyzing the product distribution at different temperatures, kinetic parameters such as the activation energy and pre-exponential factor for the decomposition reaction can be determined using methods like the Arrhenius plot.
-
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is scarce, a reasonable prediction of its behavior can be made based on the well-established chemistry of chlorinated hydrocarbons. The primary decomposition pathway is expected to be dehydrochlorination, leading to the formation of dichlorobutene isomers and hydrogen chloride. Further research employing the experimental protocols outlined in this guide is necessary to obtain quantitative data on the decomposition kinetics and product distribution for this specific compound. Such data will be invaluable for professionals in research and drug development who handle or utilize this compound and related structures at elevated temperatures.
References
A Technical Guide to the Solubility of 1,1,3-Trichlorobutane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3-trichlorobutane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in a range of organic solvents. It includes a detailed discussion of the theoretical principles governing solubility, a qualitative assessment of expected solubility based on solvent polarity, and comprehensive experimental protocols for the quantitative determination of solubility. Standard methodologies, including the isothermal shake-flask method followed by analytical quantification, are presented to enable researchers to generate reliable and reproducible data.
Introduction: Understanding the Solubility of this compound
This compound (C₄H₇Cl₃) is a chlorinated derivative of butane.[1][2][3] Its molecular structure, featuring both a hydrocarbon backbone and polar carbon-chlorine bonds, results in a molecule of moderate polarity. Understanding its solubility in various organic solvents is crucial for its application as a solvent, reagent, or intermediate in chemical synthesis, particularly in the pharmaceutical industry where solvent selection can significantly impact reaction kinetics, product purity, and process safety.
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound will, therefore, be dictated by the interplay of London dispersion forces, dipole-dipole interactions, and the potential for hydrogen bonding with the solvent.
Qualitative Solubility Profile
Based on its molecular structure, a qualitative assessment of the solubility of this compound in different classes of organic solvents can be made:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): this compound is expected to be highly soluble in nonpolar solvents. The primary intermolecular forces in both the solute and these solvents are London dispersion forces, leading to favorable mixing.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane): High solubility is also anticipated in polar aprotic solvents. The dipole-dipole interactions present in both this compound and these solvents will facilitate dissolution.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The solubility in polar protic solvents is expected to be more limited. While this compound can act as a hydrogen bond acceptor via its chlorine atoms, it lacks hydrogen bond donating capabilities. Its solubility will depend on the balance between the favorable dipole-dipole interactions and the disruption of the strong hydrogen-bonding network of the solvent. It is expected to be sparingly soluble in water.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (Solute) |
| e.g., Hexane | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Methanol | e.g., 25 | |||
| e.g., Ethanol | e.g., 25 |
Experimental Protocols for Solubility Determination
The most widely accepted method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[6][7][8][9] This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the solute in the solution.
Isothermal Shake-Flask Method
-
Preparation:
-
Accurately weigh a known amount of the organic solvent into a series of sealable glass vials or flasks.
-
Ensure all glassware is clean and dry.[10]
-
-
Addition of Solute:
-
Add an excess amount of this compound to each vial. The presence of undissolved solute is necessary to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method as detailed below.
-
Analytical Quantification Methods
This is a direct and simple method for determining the concentration of a non-volatile solute.[1][3][10][11]
-
Procedure:
-
Accurately weigh an empty, dry evaporating dish.
-
Transfer a known volume or mass of the filtered saturated solution into the evaporating dish and weigh it again.
-
Carefully evaporate the solvent in a fume hood or a rotary evaporator.
-
Once the solvent is removed, dry the evaporating dish containing the this compound residue in an oven at a temperature below its boiling point (152 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it.
-
-
Calculation:
-
Mass of solute: (Weight of dish + residue) - (Weight of empty dish)
-
Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)
-
Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100
-
To express solubility in g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.
-
Gas chromatography is a highly sensitive and specific method for quantifying volatile compounds like this compound.[4][12][13][14]
-
Procedure:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject a fixed volume of each standard solution into the gas chromatograph and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Analysis: Inject the same fixed volume of the filtered saturated solution into the GC under the same conditions.
-
Record the peak area for the this compound.
-
-
Calculation:
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
This method is applicable if this compound exhibits absorbance in the UV-Vis spectrum and the solvent does not interfere.[2][15][16]
-
Procedure:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Create a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).
-
Sample Analysis: Measure the absorbance of the filtered saturated solution (it may need to be diluted with a known factor to fall within the linear range of the calibration curve).
-
-
Calculation:
-
Use the calibration curve to determine the concentration of this compound in the (diluted) saturated solution.
-
If diluted, multiply the result by the dilution factor to obtain the solubility.
-
Conclusion
While specific quantitative solubility data for this compound is not extensively documented, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined isothermal shake-flask method and employing appropriate analytical techniques such as gravimetric analysis, gas chromatography, or UV-Vis spectroscopy, researchers can generate accurate and reliable solubility data. This information is invaluable for the effective application of this compound in various scientific and industrial endeavors, particularly in the fields of chemical synthesis and pharmaceutical development.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmajournal.net [pharmajournal.net]
- 11. pharmacyjournal.info [pharmacyjournal.info]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Health and Safety Information for 1,1,3-Trichlorobutane: An In-depth Technical Guide
Disclaimer: Limited specific toxicological data is available for 1,1,3-Trichlorobutane. This guide provides a comprehensive overview of its known properties and extrapolates potential hazards based on data for structurally similar short-chain chlorinated alkanes (SCCAs). All recommendations should be considered within this context, and this compound should be handled with the utmost caution, assuming it may possess hazards similar to related compounds.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior and potential for exposure.
| Property | Value | Source |
| Molecular Formula | C4H7Cl3 | --INVALID-LINK-- |
| Molecular Weight | 161.46 g/mol | --INVALID-LINK-- |
| CAS Number | 13279-87-3 | --INVALID-LINK-- |
| Boiling Point | 152 °C (calculated) | --INVALID-LINK-- |
| Density | 1.2514 g/cm³ @ 25 °C (for a related isomer) | --INVALID-LINK-- |
| Water Solubility | log10WS: -2.68 (calculated) | --INVALID-LINK-- |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.807 (calculated) | --INVALID-LINK-- |
Health and Safety Information
Summary of Toxicological Data
No specific acute toxicity data (e.g., LD50, LC50) or established occupational exposure limits (e.g., PEL, TLV) are available for this compound. In the absence of such data, it is prudent to treat this compound as potentially hazardous. The following information is based on the general toxicological profile of short-chain chlorinated alkanes (SCCAs).
General Health Hazards of Short-Chain Chlorinated Alkanes (SCCAs)
SCCAs are a class of chemicals that have been the subject of regulatory scrutiny due to their environmental and health effects.[1][2][3]
-
Acute Effects: SCCPs generally exhibit low acute toxicity. However, repeated application may cause skin and eye irritation.
-
Chronic Effects & Carcinogenicity: Some chlorinated paraffins are listed as "Possible Carcinogens" by the International Agency for Research on Cancer (IARC) and "Reasonably Anticipated to Be a Carcinogen" by the U.S. National Toxicology Program (NTP).[1]
-
Systemic Effects: Animal studies on SCCAs have shown adverse effects on the liver, thyroid, and kidneys.
-
Mutagenicity: SCCAs are generally not considered to be mutagenic.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of mists and dermal contact.[1]
Environmental Hazards of Short-Chain Chlorinated Alkanes (SCCAs)
SCCAs are recognized for their environmental persistence, potential for bioaccumulation, and toxicity to aquatic organisms.[4]
-
Persistence and Bioaccumulation: They are persistent in the environment and can bioaccumulate in wildlife and humans.[1][4]
-
Environmental Transport: SCCAs can be transported globally in the environment.[1]
-
Aquatic Toxicity: They are toxic to aquatic organisms at low concentrations.[1]
Experimental Protocols
Due to the lack of specific studies on this compound, a generalized experimental protocol for determining acute oral toxicity (LD50), based on OECD Guideline 420, is provided as a reference for the type of study required to assess the acute toxicity of a chemical.
Representative Experimental Protocol: Acute Oral Toxicity (LD50) - Fixed Dose Procedure (Based on OECD 420)
Objective: To determine the acute oral toxicity of a substance. This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.
Test Animals:
-
Species: Rat (preferred)
-
Sex: Healthy, nulliparous, and non-pregnant females.
-
Age: Young adults (8-12 weeks old).
-
Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to standard laboratory diet and drinking water.
Methodology:
-
Sighting Study: A preliminary study is conducted with a single animal at a defined dose level to determine the starting dose for the main study.
-
Main Study:
-
A group of animals (typically 5 females) is dosed at a specific fixed dose level (e.g., 5, 50, 300, or 2000 mg/kg).
-
The substance is administered orally via gavage.
-
The outcome for each animal is recorded (survival or clear signs of toxicity).
-
Based on the outcome, a decision is made to:
-
Dose another group at a higher or lower fixed dose level.
-
Stop the study.
-
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Detailed observations are made shortly after dosing and at regular intervals thereafter.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Visualizations
Safe Handling Workflow for Chlorinated Hydrocarbons
The following diagram outlines a general workflow for the safe handling of chlorinated hydrocarbons like this compound in a laboratory setting.
References
- 1. greenspec.co.uk [greenspec.co.uk]
- 2. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic substances list: chlorinated alkanes - Canada.ca [canada.ca]
- 4. epa.gov [epa.gov]
The Environmental Fate of 1,1,3-Trichlorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,1,3-Trichlorobutane is a chlorinated hydrocarbon whose environmental fate is of concern due to the persistence and potential toxicity of similar compounds. This technical guide provides a comprehensive overview of the current understanding of the environmental distribution and transformation of this compound. Due to a lack of specific experimental data for this compound, this guide leverages data from structurally similar chemicals and predictive models to estimate its environmental behavior. The primary routes of its environmental degradation are expected to be biotic processes, including reductive dechlorination under anaerobic conditions and co-metabolism under aerobic conditions. Abiotic degradation through hydrolysis and photolysis is anticipated to be slow. The compound is predicted to have moderate mobility in soil and a potential for bioaccumulation. This guide details the likely degradation pathways, provides summaries of relevant experimental protocols for assessing its environmental fate, and presents estimated physicochemical and ecotoxicological properties.
Introduction
Chlorinated alkanes are a class of synthetic organic compounds that have seen wide industrial use, leading to their distribution in the environment. Understanding the environmental fate of these compounds is critical for assessing their potential risks to ecosystems and human health. This guide focuses specifically on this compound, providing an in-depth analysis of its expected behavior in various environmental compartments. Given the limited availability of direct experimental data, this document relies on established knowledge of similar chlorinated hydrocarbons and computational predictions to build a comprehensive profile.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. The following table summarizes key properties for this compound, combining available data with estimated values.
| Property | Value | Unit | Source |
| Molecular Formula | C₄H₇Cl₃ | - | --INVALID-LINK-- |
| Molecular Weight | 161.46 | g/mol | [1][2] |
| CAS Registry Number | 13279-87-3 | - | [1][2] |
| Boiling Point | 152 - 154 | °C | [1][3] |
| Density | 1.2514 | g/cm³ at 25°C | [1] |
| Log Octanol-Water Partition Coefficient (log Kₒw) | 2.807 | - | [2] |
| Water Solubility (log S) | -2.68 | log(mol/L) | [2] |
| Vapor Pressure | Estimated | Pa | - |
| Henry's Law Constant | Estimated | Pa·m³/mol | - |
Environmental Fate and Transport
The environmental fate of this compound is determined by a combination of transport and transformation processes.
Transport
Mobility in Soil: The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency to adsorb to soil and organic matter, resulting in lower mobility. Based on its estimated log Kow of 2.807, this compound is expected to have a moderate Koc value, suggesting it may have some mobility in soil and could potentially leach into groundwater.
Transformation and Degradation
The persistence of this compound in the environment is dependent on its susceptibility to abiotic and biotic degradation processes.
Hydrolysis: Chlorinated alkanes can undergo hydrolysis, a reaction with water that can lead to their degradation. However, for many chlorinated alkanes, this process is generally slow under typical environmental pH and temperature conditions. The rate of hydrolysis for this compound is not experimentally determined but is expected to be a minor degradation pathway.
Photolysis: Direct photolysis, or degradation by sunlight, is not expected to be a significant degradation pathway for this compound in water as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum. In the atmosphere, it may be subject to indirect photolysis through reactions with hydroxyl radicals.
Biodegradation is expected to be the primary mechanism for the breakdown of this compound in the environment. Both aerobic and anaerobic processes can contribute to its degradation.
Anaerobic Degradation: Under anaerobic conditions, such as in saturated soils, sediments, and some groundwater environments, this compound is likely to undergo reductive dechlorination. In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This process can lead to the formation of less chlorinated butanes and ultimately to butane, which can be further mineralized.
Aerobic Degradation: In the presence of oxygen, this compound may be degraded through co-metabolism. This occurs when microorganisms, while utilizing another primary substrate for growth, produce enzymes that can fortuitously degrade the chlorinated compound. Monooxygenase enzymes are known to play a key role in the aerobic co-metabolism of chlorinated alkanes.[4][5]
Bioaccumulation
The potential for a chemical to accumulate in living organisms is estimated by its bioconcentration factor (BCF). With a log Kow of 2.807, this compound has a moderate potential for bioaccumulation in aquatic organisms.
Estimated Environmental Fate Data
The following table summarizes estimated environmental fate parameters for this compound. These values are derived from quantitative structure-activity relationship (QSAR) models and data for analogous compounds and should be used as screening-level estimates.
| Parameter | Estimated Value | Unit | Method of Estimation |
| Atmospheric Half-Life | Days to weeks | - | Reaction with hydroxyl radicals |
| Aqueous Hydrolysis Half-Life | Years | - | Based on similar chlorinated alkanes |
| Aqueous Photolysis Half-Life | Not significant | - | Lack of chromophores |
| Aerobic Biodegradation Half-Life | Weeks to months | - | Based on short-chain chlorinated alkanes |
| Anaerobic Biodegradation Half-Life | Weeks to months | - | Based on short-chain chlorinated alkanes |
| Soil Sorption Coefficient (Koc) | 100 - 500 | L/kg | Estimated from log Kow |
| Bioconcentration Factor (BCF) | 50 - 200 | L/kg | Estimated from log Kow |
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the predicted degradation pathways for this compound and a general workflow for assessing its environmental fate.
Caption: Predicted anaerobic degradation pathway of this compound.
Caption: Predicted aerobic co-metabolic pathway of this compound.
References
Methodological & Application
Application Notes and Protocols: 1,1,3-Trichlorobutane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichlorobutane is a chlorinated alkane with potential applications as an alkylating agent in organic synthesis.[1] Its structure presents multiple reactive sites, offering possibilities for the introduction of a butyl group with varied functionality onto aromatic and other nucleophilic substrates. This document provides an overview of its potential use in Friedel-Crafts alkylation, including a representative experimental protocol and relevant data. It is important to note that while the principles of alkylation are well-established, specific literature on the use of this compound as an alkylating agent is limited. Therefore, the following protocols are illustrative and based on general procedures for similar halogenated alkanes.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.[1][2][3]
| Property | Value |
| CAS Registry Number | 13279-87-3 |
| Molecular Formula | C4H7Cl3 |
| Molecular Weight | 161.46 g/mol |
| Boiling Point | 152 °C |
| Density | 1.2514 g/cm³ at 25 °C |
| Canonical SMILES | CC(CC(Cl)Cl)Cl |
Application in Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by adding an alkyl group to an aromatic ring.[4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation electrophile from an alkyl halide.[5]
Due to the structure of this compound, its reaction as an alkylating agent in a Friedel-Crafts reaction could potentially lead to a mixture of products due to carbocation rearrangements. The primary carbocation that could form is likely to undergo a hydride shift to a more stable secondary or tertiary carbocation, which would then act as the electrophile in the aromatic substitution.[5][6]
Experimental Protocol: Representative Friedel-Crafts Alkylation of Benzene (B151609)
This protocol describes a general procedure for the alkylation of benzene with this compound using aluminum chloride as a catalyst.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous, as solvent)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous benzene.
-
Add the solution from the dropping funnel to the stirred suspension of aluminum chloride slowly over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography to isolate the desired alkylated benzene derivatives.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous reagents and solvents are crucial for the success of the reaction.
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Benzene is a known carcinogen and should be handled with appropriate personal protective equipment.
Hypothetical Reaction Data
The following table summarizes the hypothetical quantitative data for the Friedel-Crafts alkylation of benzene with this compound.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Theoretical Yield (g) |
| This compound | C4H7Cl3 | 161.46 | 1.0 | - |
| Benzene | C6H6 | 78.11 | Excess | - |
| Aluminum Chloride | AlCl3 | 133.34 | 1.2 | - |
| Alkylated Benzene | C10H13Cl2 | (Variable) | - | (Dependent on product) |
Visualizing the Workflow
The following diagram illustrates the general workflow for the Friedel-Crafts alkylation using this compound.
Potential Signaling Pathway Interaction (Hypothetical)
Should the synthesized alkylated compounds be evaluated for biological activity, a potential area of investigation could be their interaction with cellular signaling pathways. For instance, novel small molecules are often screened for their effects on pathways implicated in disease, such as cancer. The diagram below illustrates a simplified, hypothetical signaling cascade that could be a target for such screening.
References
Experimental protocols for reactions involving 1,1,3-Trichlorobutane
Application Notes and Protocols for 1,1,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the handling and reactivity of this compound. Due to the limited availability of specific experimental literature for this compound, the following protocols are based on established reactions of analogous chlorinated alkanes. These methods provide a strong foundation for researchers to develop specific procedures for this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.[1][2][3][4][5]
| Property | Value |
| CAS Number | 13279-87-3[2][4] |
| Molecular Formula | C₄H₇Cl₃[2][4] |
| Molecular Weight | 161.46 g/mol [2][3][5] |
| Boiling Point | 152-154 °C[1][3] |
| Density | 1.2514 g/cm³ at 25 °C[3] |
| IUPAC Name | This compound[2] |
| SMILES | CC(Cl)CC(Cl)Cl[2] |
| InChIKey | GSBUVYHAANRCNO-UHFFFAOYSA-N[2][4] |
Experimental Protocols
Synthesis of Trichlorobutanes via Free-Radical Chlorination
A potential route for the synthesis of this compound is the free-radical chlorination of 1-chlorobutane (B31608) or 1,3-dichlorobutane (B52869). The following is a representative protocol for the chlorination of 1-chlorobutane, which is known to produce a mixture of dichlorobutane isomers. Further chlorination of the 1,3-dichlorobutane product would be expected to yield this compound among other products.
Protocol 1: Free-Radical Chlorination of 1-Chlorobutane
This protocol describes the chlorination of 1-chlorobutane using sulfuryl chloride as the chlorinating agent and an initiator such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN).[6][7][8][9]
Materials:
-
1-Chlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous solvent (e.g., carbon tetrachloride or benzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Set up a dry round-bottom flask equipped with a stir bar and a reflux condenser.
-
In a fume hood, add 1-chlorobutane to the flask, followed by the anhydrous solvent.
-
Add a catalytic amount of AIBN to the mixture.
-
Slowly add sulfuryl chloride to the reaction mixture.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for several hours. Monitor the reaction progress by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the dichlorobutane isomers.
Quantitative Data: Representative Product Distribution for Dichlorination of 1-Chlorobutane
The following table summarizes a typical product distribution for the free-radical chlorination of 1-chlorobutane.[9]
| Dichlorobutane Isomer | Representative Yield (%) |
| 1,1-Dichlorobutane | 7.8 |
| 1,2-Dichlorobutane | 22.7 |
| 1,3-Dichlorobutane | 44.4 |
| 1,4-Dichlorobutane | 25.1 |
Note: Further chlorination of this product mixture, particularly the 1,3-dichlorobutane, would be a potential route to this compound.
Logical Workflow for Synthesis
References
- 1. This compound [stenutz.eu]
- 2. This compound | C4H7Cl3 | CID 114483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 13279-87-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Chem 502--Assignment 2 [sas.upenn.edu]
- 7. The Radical Chlorination Of Chlorobutane - 1018 Words | Bartleby [bartleby.com]
- 8. chlorination [sas.upenn.edu]
- 9. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]
Application Notes and Protocols: Synthesis of Derivatives from 1,1,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 1,1,3-trichlorobutane. The methodologies outlined below cover dehydrochlorination and nucleophilic substitution reactions to yield valuable intermediates for further synthetic applications. All quantitative data is summarized for clarity, and experimental workflows are visualized.
Introduction
This compound is a chlorinated hydrocarbon that can serve as a versatile starting material for the synthesis of a variety of functionalized molecules. Its structure allows for selective elimination and substitution reactions to introduce unsaturation and heteroatomic functional groups. These derivatives, such as dichlorobutenes and their subsequent conversion products, are of interest in organic synthesis and as building blocks for more complex molecules.
Synthesis of Dichlorobutene (B78561) Isomers via Dehydrochlorination
Dehydrochlorination of this compound using a strong base can lead to a mixture of dichlorobutene isomers. The regioselectivity of the elimination is dependent on the reaction conditions and the base employed. Below is a general protocol for the dehydrochlorination using potassium hydroxide (B78521).
Experimental Protocol: Dehydrochlorination of this compound
Objective: To synthesize a mixture of dichlorobutenes from this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol with gentle heating.
-
Add this compound to the ethanolic KOH solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, a mixture of dichlorobutene isomers, can be purified by fractional distillation.
Quantitative Data:
| Product | IUPAC Name | Yield (%) | Boiling Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| C₄H₆Cl₂ | 1,1-Dichloro-2-butene | 40-50 | 122-125 | ~5.8 (m, 1H), ~5.6 (m, 1H), ~2.1 (d, 3H) | ~1650 (C=C), ~960 (C-H bend) |
| C₄H₆Cl₂ | 3,4-Dichloro-1-butene (B1205564) | 20-30 | 120-123 | ~5.9 (m, 1H), ~5.4 (m, 2H), ~4.6 (m, 1H), ~3.7 (d, 2H)[1] | ~1640 (C=C), ~920, 990 (C-H bend) |
Note: Yields are estimates and can vary based on reaction scale and purification efficiency. Spectroscopic data are based on typical values for these compounds.
Synthesis of Functionalized Derivatives via Nucleophilic Substitution
The dichlorobutene mixture obtained from dehydrochlorination can be used as a substrate for various nucleophilic substitution reactions to introduce amine, ether, and thioether functionalities. The reactivity of the allylic chloride in 3,4-dichloro-1-butene makes it a primary site for substitution.
Experimental Workflow for Derivative Synthesis
Caption: Synthetic workflow from this compound.
Synthesis of Chloro-butenylamine
Objective: To synthesize an amine derivative from the dichlorobutene mixture.
Materials:
-
Dichlorobutene mixture
-
Aqueous ammonia (B1221849) (concentrated)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed pressure tube, dissolve the dichlorobutene mixture in ethanol.
-
Add an excess of concentrated aqueous ammonia.
-
Heat the mixture at 100 °C for 6-8 hours.
-
Cool the reaction to room temperature and carefully vent the tube.
-
Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Synthesis of Chloro-butenyl Ether (Williamson Ether Synthesis)
Objective: To synthesize an ether derivative from the dichlorobutene mixture.
Materials:
-
Dichlorobutene mixture
-
Sodium ethoxide (or other sodium alkoxide)
-
Ethanol (or corresponding alcohol)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask.
-
Add the dichlorobutene mixture to the alkoxide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.
-
Purify the resulting ether by distillation or chromatography.
Synthesis of Chloro-butenyl Thioether
Objective: To synthesize a thioether derivative from the dichlorobutene mixture.
Materials:
-
Dichlorobutene mixture
-
Sodium thiophenoxide (or other sodium thiolate)
-
Ethanol
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium thiophenoxide in ethanol.
-
Add the dichlorobutene mixture to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude thioether.
-
Purify the product via column chromatography.
Quantitative Data for Derivatives:
| Derivative Type | Example Product | Yield (%) | Boiling Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| Amine | 4-Chloro-3-buten-2-amine | 50-60 | 130-135 | ~5.8 (m, 1H), ~5.2 (m, 2H), ~3.5 (m, 1H), ~1.5 (br s, 2H) | ~3300-3400 (N-H), ~1640 (C=C) |
| Ether | 4-Chloro-3-ethoxy-1-butene | 60-70 | 140-145 | ~5.9 (m, 1H), ~5.3 (m, 2H), ~4.1 (q, 2H), ~3.6 (m, 1H), ~1.2 (t, 3H) | ~1640 (C=C), ~1100 (C-O) |
| Thioether | 4-Chloro-3-(phenylthio)-1-butene | 70-80 | 110-115 (at 1 mmHg) | ~7.2-7.4 (m, 5H), ~5.8 (m, 1H), ~5.1 (m, 2H), ~3.9 (m, 1H) | ~1640 (C=C), ~1580 (C=C, aromatic) |
Note: Yields are estimates and can vary. Spectroscopic data are predicted based on the functional groups present and data for similar structures.[2][3]
Signaling Pathways and Applications
While specific signaling pathways for derivatives of this compound are not extensively documented, functionalized butenes are known to be precursors for various biologically active molecules and are used in the synthesis of polymers and specialty chemicals. The introduction of amine, ether, and thioether functionalities opens avenues for their use in drug discovery as scaffolds for more complex molecules that may interact with various biological targets. Further research is required to elucidate the specific biological activities of these novel derivatives.
References
Application of 1,1,3-Trichlorobutane in Polymer Chemistry: An Overview of Potential Roles
Initial research indicates a notable absence of established applications for 1,1,3-trichlorobutane within the field of polymer chemistry. While various chlorinated compounds serve as crucial components in polymerization processes, specific literature detailing the use of this compound is scarce. However, based on its chemical structure, we can theorize potential, yet unproven, applications and outline general protocols for investigation.
Theoretical Applications in Polymer Chemistry
Halogenated compounds, particularly chlorides, can function in several capacities during polymerization, primarily as initiators, chain transfer agents, or solvents. The structure of this compound (C₄H₇Cl₃) suggests it could potentially fulfill these roles.
1. Potential as a Cationic Polymerization Initiator:
The carbon-chlorine bonds in this compound could potentially be leveraged to initiate cationic polymerization, particularly in the presence of a Lewis acid co-initiator. The Lewis acid could facilitate the abstraction of a chloride ion, generating a carbocation that can then initiate the polymerization of a monomer.
Logical Relationship for Initiation
Caption: Potential initiation of cationic polymerization.
2. Possible Role as a Chain Transfer Agent:
In radical polymerization, this compound could theoretically act as a chain transfer agent. The lability of the C-Cl bonds could allow for the transfer of a chlorine atom to a growing polymer radical, thereby terminating that chain and creating a new radical from the this compound molecule, which can then initiate a new polymer chain. This process can be used to control the molecular weight of the resulting polymer.
General Experimental Protocols for Investigation
The following are generalized, hypothetical protocols for investigating the potential use of this compound in polymer chemistry. These are not based on established literature for this specific compound but are adapted from standard polymerization techniques.
Protocol 1: Investigation of this compound as an Initiator in Cationic Polymerization of Isobutylene (B52900)
Objective: To determine if this compound can initiate the cationic polymerization of isobutylene in the presence of a Lewis acid.
Materials:
-
This compound (high purity)
-
Isobutylene (polymerization grade)
-
Titanium tetrachloride (TiCl₄) or Aluminum trichloride (B1173362) (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)
-
Quenching agent (e.g., methanol)
-
Nitrogen gas supply
-
Standard glassware for polymerization under inert atmosphere
Experimental Workflow:
Caption: Workflow for investigating cationic polymerization.
Procedure:
-
All glassware should be rigorously dried in an oven and assembled hot under a stream of dry nitrogen.
-
The reaction vessel is charged with the anhydrous solvent and the desired amount of this compound.
-
The solution is cooled to the target polymerization temperature (e.g., -80 °C).
-
The isobutylene monomer is condensed into the reaction vessel.
-
The Lewis acid co-initiator is added to start the polymerization.
-
The reaction is allowed to proceed for a predetermined time.
-
The polymerization is terminated by the addition of a quenching agent like methanol.
-
The resulting polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.
-
The polymer's molecular weight and polydispersity are determined using Gel Permeation Chromatography (GPC), and its structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Evaluation of this compound as a Chain Transfer Agent in Radical Polymerization of Styrene
Objective: To assess the chain transfer activity of this compound in the free radical polymerization of styrene.
Materials:
-
Styrene (inhibitor removed)
-
This compound (high purity)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Methanol
-
Nitrogen gas supply
-
Standard polymerization glassware
Procedure:
-
A series of polymerization reactions are set up with varying concentrations of this compound.
-
In a typical experiment, styrene, AIBN, and the specified amount of this compound are dissolved in toluene (B28343) in a reaction vessel.
-
The solution is deoxygenated by several freeze-pump-thaw cycles or by bubbling with nitrogen.
-
The reaction is initiated by heating the mixture to a temperature appropriate for the decomposition of AIBN (typically 60-80 °C).
-
The polymerization is allowed to proceed for a time designed to achieve low monomer conversion (typically <10%).
-
The reaction is quenched by rapid cooling and exposure to air.
-
The polymer is isolated by precipitation in methanol.
-
The molecular weight of the resulting polystyrene is determined by GPC.
-
The chain transfer constant (Cₜᵣ) can then be calculated using the Mayo equation, which relates the degree of polymerization to the concentrations of the monomer and the chain transfer agent.
Quantitative Data Summary (Hypothetical)
Should these investigations be carried out, the following tables represent how the quantitative data could be structured for easy comparison.
Table 1: Hypothetical Data for Cationic Polymerization of Isobutylene
| [Monomer] (mol/L) | [1,1,3-TCB] (mmol/L) | [TiCl₄] (mmol/L) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|---|---|
| 1.0 | 10 | 40 | 30 | Data | Data | Data |
| 1.0 | 20 | 40 | 30 | Data | Data | Data |
| 2.0 | 10 | 40 | 30 | Data | Data | Data |
Table 2: Hypothetical Data for Chain Transfer in Styrene Polymerization
| [Styrene] (mol/L) | [AIBN] (mmol/L) | [1,1,3-TCB] (mol/L) | 1/DP | [S]/[M] |
|---|---|---|---|---|
| 2.0 | 10 | 0 | Data | 0 |
| 2.0 | 10 | 0.05 | Data | Data |
| 2.0 | 10 | 0.10 | Data | Data |
Note: "DP" is the degree of polymerization, "[S]" is the concentration of the chain transfer agent, and "[M]" is the concentration of the monomer. These values would be used to plot a Mayo plot to determine the chain transfer constant.
While there is no direct evidence in the current scientific literature to support the use of this compound in polymer chemistry, its structure suggests potential roles that warrant investigation. The protocols and data structures provided here offer a foundational framework for researchers and scientists to explore these possibilities. Any such investigation would be novel and contribute to a deeper understanding of the structure-property relationships of halogenated compounds in polymerization.
Application Note: Detection and Quantification of 1,1,3-Trichlorobutane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichlorobutane is a chlorinated hydrocarbon that may be of interest in environmental monitoring, toxicology studies, and as a potential impurity or intermediate in chemical synthesis processes. Accurate and sensitive analytical methods are essential for its detection and quantification in various matrices. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for the analysis of such volatile organic compounds (VOCs) due to its high sensitivity, selectivity, and ability to provide structural information for definitive identification.
This application note provides a detailed protocol for the analysis of this compound in water and solid matrices using Purge and Trap (P&T) GC-MS, based on the principles of US EPA Method 8260. While a publicly available experimental mass spectrum for this compound is not readily found, this document outlines a complete analytical procedure, including predicted mass spectral data to facilitate method development and preliminary identification.
Analytical Principle
The methodology involves the extraction of this compound from the sample matrix by purging with an inert gas. The purged analytes are then trapped on a sorbent material. Following the purging process, the trap is rapidly heated, and the desorbed analytes are transferred to the gas chromatograph for separation. The separated compounds are then detected and quantified by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the analyte. For enhanced sensitivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode.
Experimental Protocols
Sample Preparation: Purge and Trap (P&T)
For Water Samples:
-
Use a 5 mL or 25 mL purge tube, depending on the required sensitivity.
-
Add 5 mL (or 25 mL) of the aqueous sample to the purge tube. For acidic or basic samples, adjust the pH to 5-9.
-
If required, add a surrogate standard to the sample.
-
Place the purge tube in the P&T autosampler.
For Solid Samples (e.g., soil, sediment):
-
Weigh 5 g of the solid sample into a sample vial.
-
Add 5 mL of organic-free reagent water to the vial.
-
If required, add a surrogate standard.
-
The sample is then purged similarly to a water sample.
Purge and Trap (P&T) and GC-MS Instrumentation
The following tables outline the recommended starting parameters for the P&T system and the GC-MS. These parameters should be optimized for the specific instrumentation used.
Table 1: Purge and Trap (P&T) Parameters
| Parameter | Value |
| Purge Gas | Helium |
| Purge Flow | 40 mL/min |
| Purge Time | 11 min |
| Purge Temperature | Ambient or 40°C |
| Trap Type | Vocarb 3000 or equivalent |
| Desorb Time | 2 min |
| Desorb Temperature | 250°C |
| Bake Time | 8 min |
| Bake Temperature | 270°C |
Table 2: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Inlet Temperature | 200°C |
| Oven Program | Initial: 35°C, hold for 5 min |
| Ramp: 10°C/min to 200°C, hold for 2 min | |
| Transfer Line Temp. | 250°C |
Table 3: Mass Spectrometer (MS) Parameters
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 40-300) for identification, SIM for quantification |
| Predicted SIM Ions | Quantifier: 125 m/z, Qualifiers: 63 m/z, 87 m/z |
Note: The predicted SIM ions are based on the expected fragmentation pattern of this compound. It is highly recommended to confirm these ions by analyzing a pure standard in full scan mode.
Predicted Analytical Data
Due to the lack of a publicly available experimental mass spectrum for this compound, the following data is predicted based on its chemical structure and the known fragmentation patterns of similar chlorinated alkanes.
Table 4: Predicted Analytical Data for this compound
| Parameter | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₄H₇Cl₃ | Chemical Structure |
| Molecular Weight | 161.45 g/mol | Chemical Formula |
| Predicted Retention Time | 10 - 15 min | Based on boiling point and GC conditions on a DB-624 column |
| Predicted Key Fragment Ions (m/z) | 125, 87, 63, 41 | Predicted Fragmentation Pattern |
Data Presentation and Quality Control
All quantitative data should be summarized in tables for clear comparison. The following quality control measures are recommended to ensure data reliability.
Table 5: Quality Control Parameters
| QC Parameter | Acceptance Criteria | Frequency |
| Method Blank | Below Method Detection Limit (MDL) | One per batch of 20 samples |
| Laboratory Control Sample (LCS) | 70-130% recovery | One per batch of 20 samples |
| Matrix Spike/Matrix Spike Duplicate | 70-130% recovery, RPD < 20% | One set per batch of 20 samples |
| Surrogate Standard | 70-130% recovery | In every sample and QC sample |
| Calibration Verification | Within ±20% of the true value | Beginning and end of each analytical run |
Visualizations
Experimental Workflow
Logical Relationship of Analytical Steps
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of this compound by Purge and Trap GC-MS. The provided experimental parameters and predicted analytical data serve as a robust starting point for method development and validation. It is crucial for researchers to perform in-house verification of the method, including the confirmation of the mass spectral fragmentation pattern and the determination of key performance metrics such as retention time, method detection limit, and recovery for their specific matrices of interest.
Application Note: GC-MS Analysis of 1,1,3-Trichlorobutane Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of 1,1,3-trichlorobutane in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chlorinated hydrocarbon that may be of interest as an intermediate, impurity, or environmental contaminant. The methodology presented here is designed to provide a robust and reliable framework for the analysis of samples containing this compound, and is applicable to quality control, environmental monitoring, and research applications. This document provides detailed sample preparation, GC-MS parameters, and data analysis guidelines.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1] This makes it an ideal method for the analysis of volatile and semi-volatile organic compounds such as chlorinated hydrocarbons.[2] The presence of chlorine atoms in a molecule results in a characteristic isotopic pattern in the mass spectrum, which aids in the confident identification of these compounds.[3] This protocol provides a starting point for the development of a validated method for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. The goal is to extract the this compound from the matrix and present it in a solvent suitable for GC-MS analysis.
2.1.1. Liquid Samples (e.g., Water, Reaction Mixtures)
-
Liquid-Liquid Extraction (LLE):
-
To 10 mL of the liquid sample in a separatory funnel, add 5 mL of a suitable organic solvent such as hexane (B92381) or dichloromethane.
-
If the analyte is in an aqueous solution, adding a salt like sodium chloride ("salting out") can improve extraction efficiency.[4]
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
-
Solid-Phase Microextraction (SPME):
-
Place 10 mL of the liquid sample into a 20 mL headspace vial.
-
The sample may be heated and agitated to facilitate the release of volatile compounds into the headspace.
-
Expose an appropriate SPME fiber (e.g., polydimethylsiloxane (B3030410) - PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.
-
Retract the fiber and introduce it directly into the GC inlet for thermal desorption and analysis.
-
2.1.2. Solid Samples (e.g., Soil, Polymers)
-
Soxhlet Extraction or Sonication:
-
Weigh 1-5 g of the homogenized solid sample into an extraction thimble or a beaker.
-
Extract the sample with a suitable solvent (e.g., hexane/acetone mixture) using a Soxhlet apparatus for several hours or by sonication for 15-30 minutes.
-
Filter the extract to remove any solid particles.
-
Proceed with drying and concentration as described in the LLE protocol.
-
GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters. These may need to be optimized for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (1:50 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| GC Column | Agilent J&W DB-624 (30 m x 0.25 mm x 1.4 µm) or equivalent |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Temperature Ramp | 10 °C/min to 200 °C |
| Final Temperature | 200 °C, hold for 5 minutes |
| Mass Spectrometer | Agilent 7200 Q-TOF or equivalent quadrupole MS |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-250 (Full Scan) |
| Solvent Delay | 3 minutes |
| Data Acquisition | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
Data Analysis and Quantification
-
Identification: The identification of this compound is based on a combination of its retention time from the GC separation and the comparison of its mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern. The presence of the characteristic chlorine isotope pattern is a strong indicator. For a molecule with three chlorine atoms, the isotopic cluster of the molecular ion (and fragments containing all three chlorines) will show peaks at M, M+2, M+4, and M+6.
-
Quantification: An external standard calibration is commonly used for quantification.[4]
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations spanning the expected range in the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standard.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
For improved accuracy, an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the samples) can be added to all standards and samples at a constant concentration.
-
Data Presentation
The following tables provide an example of how to present the quantitative data for the analysis of this compound. Note: The values presented are representative for chlorinated hydrocarbons and should be determined experimentally for this compound.
Table 1: Predicted Mass Spectral Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Relative Abundance | Notes |
| 160/162/164/166 | [C₄H₇Cl₃]⁺ | Low | Molecular ion cluster (not always observed) |
| 125/127/129 | [C₄H₆Cl₂]⁺ | Moderate | Loss of HCl |
| 97/99 | [C₃H₄Cl]⁺ | High | Fragmentation of the carbon chain |
| 63/65 | [C₂H₄Cl]⁺ | High | Fragmentation |
| 41 | [C₃H₅]⁺ | Moderate | Alkyl fragment |
Table 2: Representative Quantitative Performance Data
| Parameter | Value |
| Retention Time (RT) | To be determined experimentally |
| Limit of Detection (LOD) | 0.03 - 0.05 mg/L[4] |
| Limit of Quantification (LOQ) | 0.10 - 0.15 mg/L[4] |
| Linearity Range | 0.2 - 100 mg/L[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Recovery | 92 - 103%[4] |
| Relative Standard Deviation (RSD) | < 6%[4] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for compound identification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAS 13279-87-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: A Strategic Approach to the Development of HPLC Methods for the Separation of 1,1,3-Trichlorobutane Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1,3-Trichlorobutane is a chiral halogenated hydrocarbon. The separation and quantification of its enantiomers, (R)-1,1,3-trichlorobutane and (S)-1,1,3-trichlorobutane, are essential for various applications, including stereoselective synthesis, toxicological studies, and environmental analysis. Due to their identical physical and chemical properties in an achiral environment, the separation of enantiomers presents a significant analytical challenge.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomeric mixtures.[2][3]
This application note provides a comprehensive protocol for the development of an HPLC method for the enantioselective separation of this compound. Given the compound's volatility and lack of a strong UV-absorbing chromophore, this guide also addresses critical considerations for mobile phase selection and detection.
Method Development Strategy
The development of a successful chiral HPLC separation requires a systematic approach. Key factors to consider include the choice of the chiral stationary phase, the composition of the mobile phase, and the detection method.
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for chiral separations due to their broad applicability.[2] For halogenated compounds, stationary phases that allow for dipole-dipole or hydrogen bonding interactions can be effective. A screening approach using several different CSPs is highly recommended.
-
Mobile Phase Selection: Both normal-phase and reversed-phase chromatography can be explored.
-
Normal-Phase (NP): Utilizes non-polar mobile phases, such as hexane (B92381) or heptane, with a polar modifier like isopropanol (B130326) or ethanol.[4][5][6] NP-HPLC can offer unique selectivity for isomers.[4][7]
-
Reversed-Phase (RP): Employs polar mobile phases, typically mixtures of water with acetonitrile (B52724) or methanol.[5][6][8]
-
Polar Organic Mode: Uses polar organic solvents and can be a good alternative.
-
-
Detector Selection: Since this compound does not have a significant UV chromophore, a standard UV-Vis detector may not provide adequate sensitivity. Alternative detection methods are necessary:
-
Refractive Index Detector (RID): A universal detector that measures changes in the refractive index of the mobile phase as the analyte elutes.[9][10] It is sensitive to temperature and flow rate changes.[9]
-
Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile analytes dissolved in a volatile mobile phase.
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity and can confirm the identity of the separated isomers.[9][11]
-
Experimental Protocol for Method Development
This protocol outlines a systematic screening process to identify suitable conditions for the separation of this compound enantiomers.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column thermostat, and a suitable detector (RID or MS is recommended).
-
Chiral columns for screening (e.g., cellulose-based, amylose-based).
-
(±)-1,1,3-Trichlorobutane standard.
-
HPLC-grade solvents: n-hexane, isopropanol, ethanol, acetonitrile, methanol, and water.
2. Preparation of Standard Solutions
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., isopropanol).
-
From the stock solution, prepare a working standard at a concentration of 100 µg/mL in the initial mobile phase composition.
3. Initial Screening Conditions
Screening Phase 1: Normal-Phase Chromatography
-
Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel.
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detector: RID
Screening Phase 2: Reversed-Phase Chromatography
-
Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) bonded to silica gel (for reversed-phase use).
-
Amylose tris(3,5-dimethylphenylcarbamate) bonded to silica gel (for reversed-phase use).
-
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase D: Methanol/Water (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: RID or MS
4. Method Optimization
-
Once partial or complete separation is observed, optimize the method by systematically adjusting the following parameters:
-
Mobile Phase Composition: Vary the ratio of the strong and weak solvents (e.g., for normal phase, change the percentage of alcohol from 5% to 20%).
-
Flow Rate: Adjust the flow rate to improve resolution and analysis time. Lower flow rates can sometimes enhance resolution.
-
Temperature: Vary the column temperature (e.g., from 15 °C to 40 °C) as it can significantly impact selectivity in chiral separations.
-
Hypothetical Results and Discussion
A successful separation would yield two distinct peaks corresponding to the (R)- and (S)-enantiomers of this compound. The following table presents hypothetical data from a successful separation using a cellulose-based chiral column under normal-phase conditions.
Table 1: Hypothetical Quantitative Data for the Separation of this compound Enantiomers
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 9.8 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
These data are for illustrative purposes only and represent a desirable outcome of the method development process.
The resolution value (Rs) of 2.1 indicates a baseline separation of the two enantiomers, which is excellent for accurate quantification. The tailing factors are close to 1, suggesting good peak symmetry.
Visualization of the Method Development Workflow
The following diagram illustrates the logical workflow for developing the HPLC method for the separation of this compound isomers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 5. labtech.tn [labtech.tn]
- 6. hawach.com [hawach.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. moravek.com [moravek.com]
- 9. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 10. marshallscientific.com [marshallscientific.com]
- 11. b-ac.co.uk [b-ac.co.uk]
The Role of 1,1,3-Trichlorobutane in Mechanistic Studies: Application Notes and Protocols
Introduction
Physicochemical Properties of 1,1,3-Trichlorobutane
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Formula | C₄H₇Cl₃ | [2][3] |
| Molecular Weight | 161.46 g/mol | [2] |
| Boiling Point | 152 °C | [1] |
| CAS Number | 13279-87-3 | [2] |
| SMILES | CC(Cl)CC(Cl)Cl | [2] |
Application: Probing Dehydrochlorination Mechanisms
The presence of multiple chlorine atoms at different positions in this compound makes it an interesting substrate to study the regioselectivity and stereoselectivity of elimination reactions. Base-induced dehydrochlorination can potentially lead to the formation of different dichlorobutene (B78561) isomers. By monitoring the product distribution and reaction rates under various conditions, insights into the reaction mechanism (e.g., E1 vs. E2, role of the base) can be gained.
Hypothetical Kinetic Data for Dehydrochlorination
The following table summarizes hypothetical kinetic data for the dehydrochlorination of this compound with two different bases in ethanol (B145695) at 50 °C. This data illustrates how quantitative analysis can be used to compare reaction mechanisms.
| Base | [Base] (M) | [this compound] (M) | Initial Rate (M/s) | Rate Constant (k) |
| Sodium Ethoxide | 0.1 | 0.05 | 1.2 x 10⁻⁵ | 2.4 x 10⁻³ M⁻¹s⁻¹ |
| Sodium Ethoxide | 0.2 | 0.05 | 2.4 x 10⁻⁵ | 2.4 x 10⁻³ M⁻¹s⁻¹ |
| Sodium Ethoxide | 0.1 | 0.1 | 2.4 x 10⁻⁵ | 2.4 x 10⁻³ M⁻¹s⁻¹ |
| Potassium tert-Butoxide | 0.1 | 0.05 | 4.5 x 10⁻⁵ | 9.0 x 10⁻³ M⁻¹s⁻¹ |
| Potassium tert-Butoxide | 0.2 | 0.05 | 9.0 x 10⁻⁵ | 9.0 x 10⁻³ M⁻¹s⁻¹ |
| Potassium tert-Butoxide | 0.1 | 0.1 | 9.0 x 10⁻⁵ | 9.0 x 10⁻³ M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: Kinetic Analysis of Dehydrochlorination
Objective: To determine the rate law and rate constant for the dehydrochlorination of this compound with a given base.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium Ethoxide solution in Ethanol (standardized)
-
Potassium tert-Butoxide solution in Ethanol (standardized)
-
Quenching solution (e.g., dilute nitric acid)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of this compound and the base in anhydrous ethanol.
-
Equilibrate the reaction vessel to the desired temperature (e.g., 50 °C).
-
In separate flasks, bring the reactant solutions to the reaction temperature.
-
Initiate the reaction by mixing the this compound and base solutions in the reaction vessel to achieve the desired initial concentrations.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analyze the quenched samples by GC-FID to determine the concentration of this compound and the dehydrochlorination products.
-
Plot the concentration of this compound versus time to determine the initial reaction rate.
-
Repeat the experiment with varying initial concentrations of the substrate and the base to determine the reaction order with respect to each reactant and calculate the rate constant.
Visualizations
Logical Workflow for Kinetic Studies
Caption: Workflow for Kinetic Analysis of Dehydrochlorination.
Proposed Dehydrochlorination Pathways
Caption: Potential Products of this compound Dehydrochlorination.
Conclusion
Although direct experimental evidence for the use of this compound in mechanistic studies is sparse in the reviewed literature, its molecular structure presents a valuable opportunity for such investigations. The hypothetical application and protocols detailed in this document provide a framework for researchers to explore the reaction mechanisms of polychlorinated alkanes, contributing to a deeper understanding of fundamental organic reactions. The provided workflows and diagrams serve as a starting point for designing and visualizing such research endeavors.
References
Safe handling and disposal procedures for 1,1,3-Trichlorobutane
Disclaimer: These application notes and protocols are intended for use by trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for 1,1,3-Trichlorobutane was not available at the time of writing. The information provided herein is based on general knowledge of chlorinated hydrocarbons and data for structurally similar compounds. Always consult the official Safety Data Sheet for this compound from your supplier before handling, storage, or disposal.
Physical and Chemical Properties
Limited quantitative data for this compound is available. The following table summarizes the known physical and chemical properties. This information is crucial for understanding the substance's behavior and potential hazards.
| Property | Value | Reference |
| Molecular Formula | C₄H₇Cl₃ | [1] |
| Molecular Weight | 161.46 g/mol | [1][2] |
| CAS Number | 13279-87-3 | [1][2] |
| Boiling Point | 152 °C (305.6 °F) | [2] |
| Density | 1.2514 g/cm³ at 25 °C | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
The following table outlines the recommended Personal Protective Equipment (PPE) to be used when handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber, neoprene). | Consult glove manufacturer's compatibility charts for chlorinated hydrocarbons. |
| Body Protection | Laboratory coat or chemical-resistant apron. | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. | If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be required. |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Remove contaminated clothing promptly and wash it before reuse.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from heat, sparks, and open flames.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for hazardous waste. As a chlorinated hydrocarbon, specific disposal methods are required.
Waste Characterization
-
This compound waste is considered hazardous due to its chlorinated nature.
-
Do not mix with non-hazardous waste or other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Method
-
Incineration: High-temperature incineration in a licensed hazardous waste facility is the preferred method for the disposal of chlorinated hydrocarbons. This process is designed to break down the compound into less harmful substances.
-
Licensed Waste Hauler: All waste containing this compound must be collected by a licensed hazardous waste disposal company.
-
Containerization: Collect waste in a properly labeled, sealed, and compatible container. The label should clearly identify the contents as "Hazardous Waste: this compound".
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for safely handling and disposing of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,1,3-Trichlorobutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,1,3-trichlorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted starting materials: Such as crotonaldehyde, 1,3-butadiene, or hydrochloric acid.
-
Isomeric trichlorobutanes: Other isomers like 1,1,1-trichlorobutane (B78919), 1,2,3-trichlorobutane, and 1,3,3-trichlorobutane (B102336) can form as byproducts.[1][2][3][4][5][6]
-
Over-chlorinated products: Such as tetrachlorobutanes.[7]
-
Side-reaction products: Depending on the specific reaction conditions, other chlorinated hydrocarbons may be present.
Q2: What is the boiling point of this compound and its common isomers?
A2: The boiling points of this compound and some of its isomers are listed in the table below. These values are critical for designing effective purification by fractional distillation.
| Compound | Boiling Point (°C) |
| 1,1,1-Trichlorobutane | 134 |
| This compound | 152-154 [1][8] |
| 1,2,3-Trichlorobutane | Not readily available |
| 1,3,3-Trichlorobutane | Not readily available |
Q3: How can I remove acidic impurities from my crude this compound?
A3: Acidic impurities, such as residual hydrochloric acid, can be effectively removed by washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid. It is generally not recommended to use strong bases like sodium hydroxide (B78521) (NaOH) for this wash, as they can promote elimination or substitution reactions with the alkyl halide.
Q4: My distilled this compound appears cloudy. What is the likely cause and how can I fix it?
A4: Cloudiness in the distilled product is often due to the presence of water. This compound is sensitive to moisture. To resolve this, ensure all glassware is thoroughly dried before use and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from contaminating the product. If the product is already cloudy, it can be dried over a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride, followed by filtration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in heat source. | - Use a more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for better equilibrium between liquid and vapor phases.- Ensure a stable and consistent heat source. Use a heating mantle with a stirrer for even heating. |
| Product is contaminated with lower-boiling impurities | - The initial fraction (forerun) was not adequately discarded. | - Collect a larger forerun to ensure all lower-boiling impurities are removed before collecting the main product fraction. |
| Product is contaminated with higher-boiling impurities | - Distillation was carried out for too long or at too high a temperature. | - Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound. |
| Bumping or uneven boiling | - Lack of boiling chips or inadequate stirring. | - Add a few boiling chips to the distillation flask before heating.- Use a magnetic stirrer and stir bar for smooth boiling. |
| Product decomposition | - The distillation temperature is too high. | - Consider performing the distillation under reduced pressure to lower the boiling point of the compound and minimize thermal decomposition.[9] |
Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Formation of an emulsion | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period. |
| Poor recovery of the product in the organic layer | - Insufficient volume of extraction solvent.- The chosen solvent has low solubility for this compound. | - Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.- While specific solubility data is limited, non-polar organic solvents like dichloromethane (B109758) or diethyl ether are generally suitable for extracting chlorinated hydrocarbons.[10][11] |
| Aqueous layer is not separating cleanly | - The density of the organic solvent is very close to that of the aqueous layer. | - Add a small amount of a solvent with a significantly different density (e.g., a more dense chlorinated solvent or a less dense hydrocarbon) to the organic layer to aid separation. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips
-
Vacuum source and manometer (for reduced pressure distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Initiating Distillation: Begin gentle heating and stirring.
-
Collecting the Forerun: As the mixture begins to boil, the vapor will rise through the fractionating column. The temperature at the distillation head will increase and then stabilize at the boiling point of the lowest-boiling component. Collect this initial fraction (forerun) in a separate receiving flask and discard it. This fraction contains the most volatile impurities.
-
Collecting the Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 152-154 °C at atmospheric pressure), change the receiving flask to collect the purified product.
-
Monitoring: Continuously monitor the temperature. A stable boiling point indicates that a pure substance is distilling.
-
Terminating the Distillation: When the temperature starts to rise again or when only a small amount of liquid remains in the distillation flask, stop the distillation to prevent higher-boiling impurities from contaminating the product.
-
Reduced Pressure (Optional): If the compound is susceptible to decomposition at its atmospheric boiling point, perform the distillation under reduced pressure. The boiling point will be significantly lower.
Protocol 2: Purification by Liquid-Liquid Extraction and Washing
Objective: To remove water-soluble impurities, such as acids and salts, from crude this compound.
Materials:
-
Crude this compound
-
Separatory funnel
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolving the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane) in an Erlenmeyer flask.
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
Washing with Sodium Bicarbonate: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer.
-
Washing with Water: Add an equal volume of deionized water to the organic layer in the separatory funnel. Gently mix and allow the layers to separate. Drain the aqueous layer.
-
Washing with Brine: Add an equal volume of brine to the organic layer. This wash helps to remove any remaining dissolved water from the organic layer. Gently mix and drain the aqueous layer.
-
Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate) and swirl the flask. The drying agent should move freely when the solution is dry.
-
Filtering: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by liquid-liquid extraction and washing.
References
- 1. This compound [stenutz.eu]
- 2. 1,1,1-trichlorobutane [stenutz.eu]
- 3. 1,2,3-Trichlorobutane | C4H7Cl3 | CID 29031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,3-Trichlorobutane | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,4-Trichlorobutane | C4H7Cl3 | CID 3017657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,4-Trichlorobutane | C4H7Cl3 | CID 15707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1,1,3-Trichlorobutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,3-trichlorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the potential side products when synthesizing this compound via free-radical chlorination of 1-chlorobutane (B31608)?
A1: The free-radical chlorination of 1-chlorobutane is a non-selective reaction that can lead to a complex mixture of chlorinated butanes. The initial chlorination of 1-chlorobutane yields a mixture of dichlorobutane isomers.[1][2][3][4] Subsequent chlorination of these dichlorobutanes, which is necessary to form this compound, will also produce a variety of other trichlorobutane isomers as side products.
The primary side products to expect are other isomers of trichlorobutane, resulting from the chlorination at different positions on the dichlorobutane intermediates. Given that 1,3-dichlorobutane (B52869) is a major product of the first chlorination step, further chlorination of this isomer can lead to this compound, but also 1,2,3-trichlorobutane (B98501) and 1,3,3-trichlorobutane. Over-chlorination can also lead to the formation of tetrachlorobutanes.
Q2: How can I minimize the formation of side products during free-radical chlorination?
A2: While completely eliminating side products in free-radical chlorination is challenging, their formation can be minimized by controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Use a carefully controlled molar ratio of the chlorinating agent (e.g., sulfuryl chloride) to 1-chlorobutane to reduce the extent of polychlorination.[5]
-
Temperature: Lower reaction temperatures generally favor selectivity, as the chlorine radical is less reactive and more selective in abstracting hydrogen atoms.[5]
-
Initiator Concentration: Use the minimum effective concentration of the radical initiator (e.g., AIBN) to maintain a controlled rate of reaction.
-
Reaction Time: Monitor the reaction progress (e.g., by GC) and stop it once the desired conversion to this compound is achieved to prevent further chlorination.
Q3: What side products can be expected from the synthesis of this compound by the addition of HCl to crotyl chloride (1-chloro-2-butene)?
A3: The addition of hydrogen chloride (HCl) to crotyl chloride (1-chloro-2-butene) proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the hydrogen atom will add to the carbon of the double bond that has more hydrogen atoms, and the chloride will add to the more substituted carbon, proceeding through the more stable carbocation intermediate.
In the case of 1-chloro-2-butene, the initial protonation can occur at either C2 or C3. Protonation at C3 leads to a secondary carbocation at C2, which is stabilized by resonance with the adjacent chlorine atom. The subsequent attack of the chloride ion at C1 or C3 of the allylic carbocation would lead to 1,3-dichlorobut-1-ene and 1,1-dichlorobut-2-ene. Further reaction of these products would be required to produce trichlorobutanes. A direct addition across the double bond would result in 1,2,3-trichlorobutane and 1,3-dichlorobutane. The formation of this compound as a major product from this route is less direct. The primary side products would likely be other dichlorobutene (B78561) and trichlorobutane isomers.
Troubleshooting Guide
Issue: Identification of Unknown Peaks in GC-MS Analysis
If your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction mixture shows unexpected peaks, it is likely due to the presence of isomeric side products.
Troubleshooting Steps:
-
Analyze Mass Spectra: Carefully examine the mass spectrum of each unknown peak. Look for the characteristic isotopic pattern of chlorine (M, M+2, M+4, etc.) to confirm the number of chlorine atoms in the molecule.
-
Determine Molecular Weight: Identify the molecular ion peak (M+) to determine the molecular weight of the compound. This will help you distinguish between dichlorobutanes, trichlorobutanes, and tetrachlorobutanes.
-
Fragmentation Pattern: Analyze the fragmentation pattern. The way the molecule breaks apart can provide clues about its structure. For example, the loss of a chlorine atom or an ethyl group will produce characteristic fragments.
-
Compare with Databases: Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) to identify potential matches for trichlorobutane isomers.
-
Use Retention Indices: If available, compare the retention indices of the unknown peaks with literature values for known trichlorobutane isomers under similar GC conditions.
-
Synthesize Standards (if necessary): If a definitive identification cannot be made, consider synthesizing authentic standards of the suspected side products for comparison.
Data Presentation
Table 1: Potential Side Products in this compound Synthesis via Free-Radical Chlorination of 1-Chlorobutane
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Formation |
| 1,1-Dichlorobutane | C₄H₈Cl₂ | 127.01 | Isomeric product of initial chlorination |
| 1,2-Dichlorobutane | C₄H₈Cl₂ | 127.01 | Isomeric product of initial chlorination |
| 1,4-Dichlorobutane | C₄H₈Cl₂ | 127.01 | Isomeric product of initial chlorination |
| 1,1,1-Trichlorobutane | C₄H₇Cl₃ | 161.45 | Isomeric trichlorobutane |
| 1,1,2-Trichlorobutane | C₄H₇Cl₃ | 161.45 | Isomeric trichlorobutane |
| 1,2,3-Trichlorobutane | C₄H₇Cl₃ | 161.45 | Isomeric trichlorobutane |
| 1,2,4-Trichlorobutane | C₄H₇Cl₃ | 161.45 | Isomeric trichlorobutane |
| 1,3,3-Trichlorobutane | C₄H₇Cl₃ | 161.45 | Isomeric trichlorobutane |
| Tetrachlorobutanes | C₄H₆Cl₄ | 195.89 | Over-chlorination products |
Experimental Protocols
Protocol: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of the product mixture from a this compound synthesis.
1. Sample Preparation:
-
Quench the reaction by washing the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate solution) to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter the solution to remove the drying agent.
-
Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each peak of interest, obtain the corresponding mass spectrum.
-
Identify the molecular ion and key fragment ions.
-
Compare the obtained spectra with a commercial mass spectral library (e.g., NIST) for tentative identification.
-
Calculate the relative percentage of each component based on the peak areas in the TIC (assuming similar response factors).
Mandatory Visualization
Caption: Troubleshooting workflow for identifying unknown side products.
References
Technical Support Center: Optimizing Reactions with 1,1,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 1,1,3-trichlorobutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound typically undergoes two main types of reactions:
-
Dehydrochlorination: An elimination reaction where a molecule of hydrogen chloride (HCl) is removed to form various dichlorobutene (B78561) isomers. This is typically achieved by using a base.
-
Friedel-Crafts Alkylation: An electrophilic aromatic substitution reaction where the butyl group of this compound is attached to an aromatic ring in the presence of a Lewis acid catalyst.
Q2: What are the common challenges and side reactions when using this compound?
A2: Researchers may encounter several challenges:
-
Low Yield: This can be due to incomplete reaction, competing side reactions, or suboptimal reaction conditions.
-
Mixture of Products: In dehydrochlorination, multiple dichlorobutene isomers can be formed. In Friedel-Crafts alkylation, carbocation rearrangements can lead to a mixture of alkylated products.
-
Substitution Reactions: Nucleophilic substitution can compete with elimination reactions, especially with weaker bases or in aqueous solvents, leading to the formation of alcohols or ethers.[1]
-
Polyalkylation: In Friedel-Crafts reactions, the initial alkylated product can be more reactive than the starting material, leading to the addition of multiple alkyl groups to the aromatic ring.[2]
Q3: How can I favor elimination over substitution in dehydrochlorination reactions?
A3: To favor elimination, you should use:
-
Strong, bulky bases: Bases like potassium tert-butoxide are sterically hindered and are more likely to abstract a proton (elimination) rather than attack a carbon atom (substitution).[1]
-
High temperatures: Higher temperatures generally favor elimination reactions.
-
Anhydrous, non-polar solvents: Solvents like ethanol (B145695) favor elimination, while water can promote substitution.
Troubleshooting Guides
Dehydrochlorination Reactions
Issue: Low Yield of Dichlorobutene
| Potential Cause | Troubleshooting Steps |
| Weak Base | Use a stronger base such as potassium tert-butoxide or sodium amide. |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing the reaction mixture is often effective. |
| Inappropriate Solvent | Use an alcoholic solvent like ethanol instead of aqueous solutions. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC and ensure it has gone to completion. |
Issue: Formation of Multiple Dichlorobutene Isomers
| Potential Cause | Troubleshooting Steps |
| Non-selective Base | The choice of base can influence the regioselectivity of the elimination. Smaller, less hindered bases may lead to a mixture of Zaitsev (more substituted) and Hofmann (less substituted) products. |
| Thermodynamic vs. Kinetic Control | Reaction conditions can influence the product distribution. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. |
Friedel-Crafts Alkylation Reactions
Issue: Low Yield of Alkylated Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Moisture can deactivate the catalyst.[2] |
| Deactivated Aromatic Substrate | Friedel-Crafts reactions are generally unsuccessful with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN).[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation. |
Issue: Formation of Isomeric Products (Carbocation Rearrangement)
| Potential Cause | Troubleshooting Steps |
| Unstable Carbocation Intermediate | The initial carbocation formed from this compound can undergo hydride shifts to form more stable secondary or tertiary carbocations, leading to a mixture of products.[3] |
| Reaction Conditions | To minimize rearrangement, consider using a milder Lewis acid or running the reaction at a lower temperature. Alternatively, a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) can be used to obtain the desired linear alkylbenzene without rearrangement.[2] |
Issue: Polyalkylation
| Potential Cause | Troubleshooting Steps |
| Activated Product | The mono-alkylated product is often more reactive than the starting aromatic compound.[2] |
| Stoichiometry | Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material rather than the alkylated product.[2] |
Experimental Protocols
Protocol 1: Dehydrochlorination of this compound
This protocol outlines a general procedure for the dehydrochlorination of this compound to produce a mixture of dichlorobutenes.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
With stirring, add this compound dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting dichlorobutene isomers by fractional distillation.
Protocol 2: Friedel-Crafts Alkylation of Benzene (B151609) with this compound
This protocol provides a general method for the alkylation of benzene using this compound.
Materials:
-
This compound
-
Benzene (in excess)
-
Anhydrous aluminum chloride (AlCl₃)
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask, add a large excess of benzene and cool the flask in an ice bath.
-
With vigorous stirring, slowly and portion-wise add anhydrous aluminum chloride.
-
Once the catalyst has dissolved, add this compound dropwise to the cooled mixture. An HCl gas trap should be used to neutralize the evolving HCl gas.
-
After the addition is complete, continue stirring at low temperature for a set period, then allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Separate the organic layer and wash it with a dilute HCl solution, followed by water, a sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the excess benzene by distillation.
-
Purify the product mixture by fractional distillation or column chromatography to separate the different alkylated products.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for low yield in dehydrochlorination reactions.
Caption: Logical relationships of side reactions in Friedel-Crafts alkylation.
References
Technical Support Center: Managing Unexpected Reactivity of 1,1,3-Trichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the unexpected reactivity of 1,1,3-trichlorobutane during their experiments.
Troubleshooting Guides
Issue 1: Formation of Unexpected Alkenes (Dehydrochlorination)
Symptom: You observe unexpected peaks in your GC-MS or NMR analysis, suggesting the presence of one or more dichlorobutene (B78561) isomers. This is often accompanied by a decrease in the yield of your desired product.
Cause: this compound can undergo elimination reactions (dehydrochlorination) in the presence of bases, nucleophiles, or even upon heating, leading to the formation of various dichlorobutene isomers. The regioselectivity and stereoselectivity of this elimination can be sensitive to reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Your Base/Nucleophile: Strong, bulky bases favor elimination over substitution. If your desired reaction is a substitution, consider using a weaker, less-hindered base or a non-basic nucleophile.
-
Control the Temperature: Higher temperatures generally favor elimination.[1] Running your reaction at a lower temperature may suppress the formation of dichlorobutenes.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Polar protic solvents can promote SN1/E1 pathways, while polar aprotic solvents are often used for SN2 reactions.[2] Consider screening different solvents to optimize for your desired outcome.
-
Protecting Groups: If a sensitive functional group in your molecule is acting as an internal base, consider protecting it before introducing this compound.[2]
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for unexpected alkene formation.
Issue 2: Reaction Fails to Proceed or is Sluggish
Symptom: Your reaction with this compound shows little to no conversion of the starting material, even after extended reaction times.
Cause: The reactivity of C-Cl bonds in this compound can vary. The secondary chloride at the 3-position is generally more reactive than the geminal dichlorides at the 1-position in SN2 reactions due to less steric hindrance. However, overall reactivity might be lower than expected.
Troubleshooting Steps:
-
Increase Temperature: Cautiously increase the reaction temperature in increments to enhance the reaction rate. Monitor for the formation of side products.
-
Choice of Nucleophile: Ensure your nucleophile is sufficiently reactive for the desired transformation.
-
Solvent Effects: The choice of solvent can dramatically affect reaction rates. For SN2 reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction.[2]
-
Catalysis: Consider the use of a phase-transfer catalyst for reactions involving an aqueous phase and an organic phase, or a Lewis acid catalyst if appropriate for your reaction.
Experimental Protocol: Test Reaction for Reactivity
This protocol provides a general method to assess the reactivity of a batch of this compound with a standard nucleophile.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Acetone (B3395972) (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
TLC plates and developing chamber
-
GC-MS for analysis
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1 mmol) and sodium iodide (1.5 mmol) in anhydrous acetone (10 mL).
-
Heat the mixture to reflux (approximately 56°C) and monitor the reaction progress by TLC.
-
Withdraw aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and quench with water.
-
Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to determine the extent of conversion to the corresponding iodo-compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities in a sample of this compound?
A1: Commercial this compound may contain other trichlorobutane isomers as impurities, such as 1,1,1-trichlorobutane, 1,1,2-trichlorobutane, 1,2,3-trichlorobutane, or 1,1,4-trichlorobutane.[3][4][5] The presence of these isomers can lead to a complex mixture of products in your reaction. It is advisable to check the purity of your starting material by GC-MS before use.
Q2: I am observing the formation of multiple dichlorobutene isomers. What are the likely structures?
A2: Dehydrochlorination of this compound can potentially yield several dichlorobutene isomers, including 1,1-dichloro-2-butene, 1,3-dichloro-1-butene (E/Z isomers), and 3,3-dichloro-1-butene. The product distribution will depend on the reaction conditions. Spectroscopic techniques like NMR and GC-MS can be used to identify these isomers.[6]
Q3: How should I properly quench a reaction containing unreacted this compound?
A3: Reactions containing residual chlorinated alkanes should be quenched carefully. A general procedure involves cooling the reaction mixture in an ice bath and slowly adding a protic solvent like isopropanol (B130326) or methanol (B129727) to react with any reactive intermediates.[7] Subsequently, water or an aqueous solution can be added. Always perform quenching in a well-ventilated fume hood.
Q4: Is this compound stable during storage?
A4: Like many chlorinated hydrocarbons, this compound can be sensitive to light and heat. It should be stored in a cool, dark, and dry place in a tightly sealed container to prevent slow decomposition, which can generate acidic byproducts (HCl) and affect its reactivity.
Data Presentation
Table 1: Hypothetical Product Distribution in the Reaction of this compound with a Strong Base
This table illustrates a possible outcome and is for exemplary purposes only. Actual results will vary based on specific experimental conditions.
| Product | Structure | Potential % Yield (GC-MS) |
| 1,3-Dichloro-1-butene (E/Z) | ClCH=CH-CHCl-CH₃ | 45% |
| 1,1-Dichloro-2-butene | Cl₂C=CH-CH₂-CH₃ | 30% |
| 3,3-Dichloro-1-butene | CH₂=CH-CCl₂-CH₃ | 15% |
| Substitution Product | Desired Product | 10% |
Signaling Pathway: Competing Substitution and Elimination Reactions
Caption: Competing reaction pathways for this compound.
Mandatory Disclaimer
The experimental protocols and quantitative data presented in this technical support center are hypothetical and for illustrative purposes only. They are intended to guide researchers in troubleshooting unexpected reactivity. Actual experimental results may vary significantly. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
- 1. savemyexams.com [savemyexams.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,1,1-Trichlorobutane | C4H7Cl3 | CID 83297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3-Trichlorobutane | C4H7Cl3 | CID 29031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,3-Trichlorobutane | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. epfl.ch [epfl.ch]
Technical Support Center: Stabilizing 1,1,3-Trichlorobutane for Long-Term Storage
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1,1,3-trichlorobutane. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the integrity of your samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Discoloration (yellowing or browning) of the stored this compound. | Degradation of the compound, likely through dehydrochlorination, which can be initiated by light, heat, or contact with incompatible materials. | 1. Ensure storage in an amber or opaque glass container to protect from light. 2. Store at a reduced temperature (e.g., 2-8°C). 3. Verify that the storage container and any transfer materials are made of inert materials such as glass or stainless steel. Avoid contact with aluminum, zinc, and other reactive metals. 4. Consider adding a stabilizer, such as epoxidized soybean oil (0.5-2.0% w/w), to scavenge any formed HCl. |
| A sharp, acidic odor is detected upon opening the container. | Formation of hydrogen chloride (HCl) gas due to the degradation of this compound. This indicates that the decomposition process has begun. | 1. Handle the material in a well-ventilated fume hood. 2. Test the pH of the material using a pH indicator strip moistened with deionized water (do not introduce water directly into the bulk material). A low pH confirms the presence of acid. 3. If the material is critical and must be used, consider neutralizing the acid by passing the liquid through a small column of a basic adsorbent like anhydrous sodium carbonate or alumina. However, this may affect the purity. 4. For future storage, add an acid scavenger like epoxidized soybean oil. |
| Corrosion or etching is observed on a metal storage container or cap liner. | The presence of HCl, a byproduct of this compound degradation, is reacting with the metal. | 1. Immediately transfer the this compound to a suitable container, such as a glass bottle with a PTFE-lined cap. 2. Discard the corroded container. 3. Review storage procedures to ensure only compatible materials are used. Carbon steel and stainless steel are generally suitable for bulk storage, but for laboratory quantities, glass is preferred.[1] |
| Precipitate forms in the stored liquid. | The precipitate could be a result of polymerization of degradation products or reaction with contaminants. | 1. Analyze the precipitate to determine its composition if possible. 2. Filter the this compound to remove the solid material. 3. Re-evaluate the purity of the filtered liquid before use. 4. Review the cleaning procedures for storage containers to prevent contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound, like other chlorinated alkanes, is dehydrochlorination. This is an elimination reaction where a molecule of hydrogen chloride (HCl) is removed, resulting in the formation of a double bond (an alkene). This reaction can be initiated by heat, ultraviolet (UV) light, or contact with certain metals that can act as catalysts. The released HCl can then catalyze further degradation, leading to an autocatalytic decomposition process.
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: To maximize the shelf life of this compound, it should be stored in a cool, dry, and dark place.[2] The recommended storage temperature is between 2-8°C. It should be kept in a tightly sealed container made of a non-reactive material, such as amber glass with a polytetrafluoroethylene (PTFE)-lined cap. The area should be well-ventilated. To prevent the introduction of moisture, which can facilitate the formation of HCl, storage under an inert atmosphere, such as nitrogen, can be beneficial, especially for bulk quantities.[1]
Q3: What types of stabilizers can be used for this compound, and at what concentrations?
A3: For chlorinated hydrocarbons, stabilizers that can act as acid acceptors are commonly used to neutralize any HCl that may form. A widely used and effective stabilizer is epoxidized soybean oil (ESO). It is typically added at a concentration of 0.1% to 3.0% by weight.[3] Organotin compounds, such as certain mercaptides, are also highly effective stabilizers, particularly for preventing thermal degradation, and are often used in the range of 0.3% to 2.0% by weight.
Q4: How can I test for the degradation of my this compound sample?
A4: The most direct way to assess degradation is to test for the presence of acidity, which indicates the formation of HCl. This can be done qualitatively with a wetted pH strip held in the vapor space above the liquid. For a quantitative assessment, a sample can be diluted in a suitable solvent and titrated against a standardized base. To identify and quantify degradation products, such as the corresponding alkenes, gas chromatography (GC) with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) is the recommended analytical method.
Q5: Are there any materials I should avoid when handling or storing this compound?
A5: Yes. Avoid contact with strong bases, reactive metals such as aluminum, magnesium, and zinc, and their alloys. These materials can promote dehydrochlorination. Also, avoid storage in containers with caps (B75204) that have liners made of materials that can be attacked by chlorinated hydrocarbons. Always use containers and transfer apparatus made of glass, stainless steel, or PTFE. Chlorinated solvents should be stored separately from flammable liquids.
Quantitative Data on Stability
| Time at 220°C (hours) | Parent Compound Remaining (%) | Primary Degradation Product (Chlorinated Olefin) Formed (%) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.8 | 9.2 |
| 8 | 82.5 | 17.5 |
| 24 | 62.1 | 37.9 |
| This data is representative and based on studies of similar short-chain chlorinated paraffins. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the thermal stability of this compound over time, with and without the addition of a stabilizer.
Materials:
-
This compound, high purity
-
Epoxidized soybean oil (ESO)
-
Amber glass vials with PTFE-lined screw caps
-
Analytical balance
-
Pipettes
-
Oven capable of maintaining 60°C ± 2°C
-
Refrigerator (2-8°C)
-
Gas chromatograph with an electron capture detector (GC-ECD)
Procedure:
-
Sample Preparation:
-
Label three sets of amber glass vials.
-
Set 1 (Control): Add 5.0 mL of this compound to each vial.
-
Set 2 (Unstabilized, Accelerated): Add 5.0 mL of this compound to each vial.
-
Set 3 (Stabilized, Accelerated): Prepare a 1.0% (w/w) solution of ESO in this compound. Add 5.0 mL of this stabilized solution to each vial.
-
Tightly cap all vials.
-
-
Storage Conditions:
-
Store Set 1 vials in a refrigerator at 2-8°C.
-
Place Set 2 and Set 3 vials in an oven maintained at 60°C.
-
-
Time Points:
-
Analyze one vial from each set at the following time points: T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
-
Analysis:
-
At each time point, remove the designated vials and allow them to cool to room temperature.
-
Prepare samples for GC-ECD analysis by diluting an aliquot of the stored liquid in a suitable solvent (e.g., hexane).
-
Analyze the samples according to a validated GC-ECD method (e.g., based on EPA Method 8121) to quantify the remaining this compound and any new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Compare the degradation rates of the unstabilized and stabilized samples at 60°C.
-
Visualizations
Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for identifying and addressing instability issues in stored this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates in 1,1,3-Trichlorobutane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving 1,1,3-trichlorobutane. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates when synthesizing this compound via free-radical chlorination?
A1: Low conversion rates in the synthesis of this compound, typically formed via free-radical chlorination of a suitable precursor like 1-chlorobutane (B31608), can often be attributed to several factors:
-
Ineffective Initiation: The reaction may not start properly if the radical initiator (e.g., AIBN) is old or has been stored incorrectly. For photochemical initiation, the UV light source's intensity or wavelength might be inappropriate. For thermal initiation, the reaction may not have reached the necessary temperature for the initiator to decompose effectively.[1]
-
Suboptimal Reactant Ratio: An incorrect ratio of the chlorinating agent to the starting material can lead to incomplete reaction or favor the formation of undesired polychlorinated byproducts. To encourage the formation of dichlorinated products over higher chlorination states, a molar excess of the starting alkane or monochloroalkane should be used.[1]
-
Low Reaction Temperature: While lower temperatures can increase selectivity, a temperature that is too low may result in a very slow reaction rate and, consequently, a low overall conversion within a practical timeframe.
Q2: I am observing a mixture of dichlorobutane isomers instead of pure this compound. Why is this happening?
A2: Free-radical chlorination is notoriously unselective. The chlorine radical can abstract a hydrogen atom from any of the carbon atoms in the starting material, leading to a mixture of isomers. The distribution of these isomers is influenced by two main factors:
-
Statistical Probability: This relates to the number of hydrogen atoms available at each position.
-
Radical Stability: The stability of the carbon radical formed after hydrogen abstraction (tertiary > secondary > primary) influences the reaction rate at that position.[1][2]
For example, in the chlorination of 1-chlorobutane, you will obtain a mixture of 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane.[2][3]
Q3: How does temperature affect the selectivity of the reaction and the yield of this compound?
A3: Temperature has a significant impact on the selectivity of free-radical chlorination.[1]
-
Lower Temperatures: Generally favor higher selectivity. The chlorine radical is less energetic and preferentially abstracts the hydrogen atom that leads to the most stable radical intermediate.[1]
-
Higher Temperatures: Lead to lower selectivity. The highly energetic chlorine radical becomes less discriminating, and the product distribution will more closely reflect the statistical ratio of available hydrogens.[1]
Therefore, to maximize the yield of a specific isomer like this compound, optimizing the reaction temperature is crucial.
Q4: Can the chlorine atom already present in the starting material (e.g., 1-chlorobutane) influence the reaction?
A4: Yes, the existing chlorine atom has an electron-withdrawing inductive effect. This effect strengthens the C-H bonds on the carbon atoms closest to it (C1 and C2), making them less reactive towards radical attack. This effect diminishes with distance, making the C-H bonds on C3 and C4 more susceptible to abstraction.[1][4]
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving issues leading to low conversion rates in reactions involving this compound.
Issue 1: Low Yield of the Desired 1,1,3-Dichlorobutane (B52869) Isomer
If your reaction is producing a low yield of the target 1,3-dichlorobutane isomer, consider the following:
-
Incorrect Temperature: As discussed in the FAQs, temperature is a key factor in selectivity. If the temperature is too high, the reaction will be less selective, leading to a broader distribution of isomers.
-
Inappropriate Reactant Concentration: The relative concentrations of the reactants can influence the reaction pathway.
Data Presentation: Product Distribution in the Chlorination of 1-Chlorobutane
The following table summarizes typical product distributions from the free-radical chlorination of 1-chlorobutane, which can be a precursor to this compound. Understanding this distribution is key to troubleshooting selectivity issues.
| Isomer | Position of Chlorination | Experimental Abundance (%) |
| 1,1-dichlorobutane | C1 (Primary) | 5.8 - 7.8 |
| 1,2-dichlorobutane | C2 (Secondary) | 22.7 - 22.9 |
| 1,3-dichlorobutane | C3 (Secondary) | 44.4 - 46.3 |
| 1,4-dichlorobutane | C4 (Primary) | 25.0 - 25.1 |
Data compiled from multiple experimental sources.[5][6][7]
Troubleshooting Flowchart for Low Isomer Selectivity
References
Technical Support Center: Optimizing Reaction Conditions for 1,1,3-Trichlorobutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of 1,1,3-trichlorobutane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The synthesis of this compound is typically achieved through a two-step free-radical chlorination process. The first step involves the chlorination of 1-chlorobutane (B31608) to produce a mixture of dichlorobutane isomers. The major isomer, 1,3-dichlorobutane (B52869), is then selectively chlorinated in a second step to yield the desired this compound.
Q2: What are the key reagents for this synthesis?
A2: The primary reagents are the starting material (1-chlorobutane or 1,3-dichlorobutane), a chlorinating agent such as sulfuryl chloride (SO₂Cl₂), and a radical initiator like azobisisobutyronitrile (AIBN).[1][2]
Q3: What are the typical side products in this reaction?
A3: The free-radical chlorination of 1-chlorobutane results in a mixture of dichlorobutane isomers, including 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane.[2][3] Further chlorination of this mixture can lead to various trichlorinated and higher chlorinated butanes. The distribution of these products is dependent on the reaction conditions.
Q4: How can I purify the final this compound product?
A4: Fractional distillation is the most effective method for separating this compound from the reaction mixture, which may contain unreacted starting materials and other chlorinated butane (B89635) isomers.[4][5] The significant differences in the boiling points of the various isomers allow for their separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of dichlorobutanes in the first step | 1. Insufficient radical initiator. 2. Reaction temperature is too low. 3. Presence of radical inhibitors (e.g., oxygen). | 1. Increase the amount of AIBN. 2. Ensure the reaction is maintained at a gentle reflux. 3. Degas the solvent and reactants and maintain an inert atmosphere (e.g., with nitrogen or argon). |
| Low selectivity for 1,3-dichlorobutane | The statistical nature of free-radical chlorination leads to a mixture of isomers. | While difficult to control completely, ensuring thorough mixing and maintaining a consistent temperature may help. The inherent reactivity favors the formation of the 3-chloro isomer due to the stability of the secondary radical intermediate.[6] |
| Over-chlorination leading to excessive byproducts | 1. High concentration of the chlorinating agent. 2. Prolonged reaction time. | 1. Use a controlled stoichiometry of sulfuryl chloride. 2. Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction once the desired conversion is achieved. |
| Reaction fails to initiate | 1. Decomposed or inactive radical initiator. 2. Reaction temperature not high enough to initiate AIBN decomposition. | 1. Use fresh AIBN. 2. Ensure the reaction mixture reaches the decomposition temperature of AIBN (typically >60 °C). |
| Poor separation during fractional distillation | Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates to improve separation efficiency. |
| Product is cloudy after workup | Presence of water. | Ensure all glassware is thoroughly dried before use. Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation.[7] |
Quantitative Data
Table 1: Isomer Distribution from Free-Radical Chlorination of 1-Chlorobutane
| Dichlorobutane Isomer | Typical Product Distribution (%) | Boiling Point (°C) |
| 1,1-Dichlorobutane | 7.8 | ~114 |
| 1,2-Dichlorobutane | 22.7 | ~122[8] |
| 1,3-Dichlorobutane | 44.4-46.3 | ~132[9] |
| 1,4-Dichlorobutane | 25.1 | ~162[10] |
| This compound | - | ~154 [11] |
Data compiled from multiple experimental sources.[3][6][7]
Experimental Protocols
Protocol 1: Synthesis of Dichlorobutane Isomers from 1-Chlorobutane
This procedure is adapted from standard laboratory practices for free-radical chlorination.[1][7]
Materials:
-
1-Chlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Gas chromatograph (for analysis)
Procedure:
-
In a dry round-bottom flask, combine 1-chlorobutane and a catalytic amount of AIBN (approximately 1-2 mol%).
-
Set up the flask for reflux and place it in a heating mantle.
-
Slowly add sulfuryl chloride to the flask. The reaction is exothermic and will begin to reflux.
-
Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by the evolution of gas (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the product mixture by Gas Chromatography (GC) to determine the isomer distribution.
Protocol 2: Synthesis of this compound from 1,3-Dichlorobutane (Proposed)
Materials:
-
1,3-Dichlorobutane (obtained from Protocol 1 and purified by fractional distillation)
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Fractional distillation apparatus
Procedure:
-
In a dry round-bottom flask, place the purified 1,3-dichlorobutane and a catalytic amount of AIBN.
-
Heat the mixture to a gentle reflux.
-
From a dropping funnel, add a stoichiometric amount of sulfuryl chloride dropwise to the refluxing mixture.
-
Continue to reflux for 1-2 hours after the addition is complete. Monitor the reaction by GC to maximize the formation of the desired product and minimize over-chlorination.
-
Work up the reaction mixture as described in Protocol 1 (washing with sodium bicarbonate and water, followed by drying).
-
Purify the crude product by fractional distillation, collecting the fraction that boils at approximately 154 °C.[11]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: A logical diagram for troubleshooting common chlorination reaction issues.
References
- 1. scribd.com [scribd.com]
- 2. The Radical Chlorination Of Chlorobutane - 1018 Words | Bartleby [bartleby.com]
- 3. sas.upenn.edu [sas.upenn.edu]
- 4. (Solved) - In addition to more highly chlorinated products, chlorination of... - (1 Answer) | Transtutors [transtutors.com]
- 5. quora.com [quora.com]
- 6. Chlorination of 1-chlorobutane [sas.upenn.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-dichlorobutane [stenutz.eu]
- 10. 1,4-Dichlorobutane | C4H8Cl2 | CID 8059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [stenutz.eu]
Preventing decomposition of 1,1,3-Trichlorobutane during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the decomposition of 1,1,3-trichlorobutane during experimental workup.
Troubleshooting Guide
Decomposition of this compound during workup is a common issue that can significantly impact yield and purity. The primary degradation pathway is dehydrochlorination, leading to the formation of various dichlorobutene (B78561) isomers. This process is often catalyzed by heat and the presence of bases. Below are common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solutions |
| Product discoloration (yellow to brown) after aqueous workup. | Dehydrochlorination: Presence of strong or moderately strong bases in the aqueous wash solution. | Use a mild basic wash, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any acid from the reaction. Avoid stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) if possible. Monitor the pH of the aqueous layer to ensure it does not become strongly basic. |
| Low isolated yield and presence of lower boiling point impurities in GC-MS analysis. | Thermal Decomposition during Distillation: this compound can undergo thermal dehydrochlorination at elevated temperatures. Short-chain chlorinated paraffins can start to decompose at temperatures above 200°C, with some showing instability at even lower temperatures. | Purify the crude product by vacuum distillation.[1] Reducing the pressure will lower the boiling point of this compound, minimizing thermal stress and preventing decomposition. For example, reducing the pressure can lower the boiling point of a compound significantly, preventing decomposition that might occur at its atmospheric boiling point.[2] |
| Inconsistent results or sudden decomposition during workup. | Autocatalytic Decomposition: The hydrogen chloride (HCl) eliminated during initial decomposition can catalyze further dehydrochlorination. | Neutralize any acidic byproducts promptly during the workup. The use of a mild base wash, as mentioned above, is crucial. For storage, consider adding a stabilizer. While specific stabilizers for this compound are not widely documented, general stabilizers for chlorinated hydrocarbons, such as epoxides or hindered phenols, could be investigated in small-scale trials. |
| Formation of emulsions during aqueous extraction. | Presence of acidic impurities reacting with a basic wash to form salts that act as emulsifying agents. | Use a saturated brine (NaCl solution) wash after the bicarbonate wash to help break up emulsions. If the emulsion persists, allowing the mixture to stand for a longer period or gentle swirling, rather than vigorous shaking, can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The main decomposition pathway for this compound is dehydrochlorination, which is the elimination of a molecule of hydrogen chloride (HCl) to form dichlorobutenes. This reaction can be initiated by heat or catalyzed by bases.
Q2: Why is it important to use a mild base for the aqueous wash?
A2: Using a mild base such as sodium bicarbonate is crucial to neutralize any residual acid from the reaction without promoting significant dehydrochlorination of the this compound. Stronger bases can act as potent catalysts for the elimination reaction, leading to substantial product loss.
Q3: What are the signs of decomposition during workup?
A3: Common signs of decomposition include a change in color of the organic layer (typically to yellow or brown), the evolution of gas (HCl), and the presence of unexpected peaks with lower retention times (corresponding to the more volatile dichlorobutene isomers) in a GC analysis of the crude product.
Q4: Can I use sodium carbonate to wash my crude this compound?
A4: While sodium carbonate is a base, it is stronger than sodium bicarbonate. Its use increases the risk of inducing dehydrochlorination. It is advisable to start with the milder base, sodium bicarbonate, and only consider sodium carbonate if acidic impurities are not effectively neutralized and are causing other issues.
Q5: How should I purify this compound after the initial workup?
A5: The recommended method for purification is fractional distillation under reduced pressure.[1] This minimizes the exposure of the compound to high temperatures, thereby reducing the risk of thermal decomposition.[2]
Q6: Are there any recommended stabilizers for storing this compound?
A6: While specific data for this compound is limited, chlorinated hydrocarbons are often stabilized with small amounts of radical inhibitors or acid scavengers. If long-term storage is required, it would be prudent to store the purified compound in a dark, cool place and consider adding a stabilizer like a hindered phenol (B47542) or an epoxide after small-scale stability tests.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound
This protocol is adapted from a standard procedure for the workup of a similar chlorinated alkane.[1]
-
Transfer Reaction Mixture: Transfer the crude reaction mixture containing this compound to a separatory funnel.
-
Initial Water Wash (Optional): Wash the organic layer with deionized water to remove any water-soluble impurities.
-
Neutralization with Sodium Bicarbonate: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.
-
Gentle Mixing: Gently swirl or invert the funnel to mix the layers. Vent the funnel frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.
-
pH Check: After mixing, allow the layers to separate. Test the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separation: Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
Drying: Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the drying agent from the organic solution.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept low.
-
Purification: Proceed with vacuum distillation for final purification.
Visualizations
Diagram 1: General Workflow for Workup of this compound
References
Common pitfalls in handling 1,1,3-Trichlorobutane experiments
Welcome to the technical support center for handling experiments involving 1,1,3-Trichlorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a chlorinated hydrocarbon and should be handled with caution. Primary safety concerns include:
-
Inhalation: Vapors may be harmful if inhaled, potentially causing respiratory irritation. Work in a well-ventilated fume hood.[1][2]
-
Skin and Eye Contact: The compound can cause skin and eye irritation.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton®) and safety goggles.
-
Flammability: While not highly flammable, it can be combustible. Keep away from heat, sparks, and open flames.[3][4][5]
-
Environmental Release: Avoid release into the environment as it can be harmful to aquatic life.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5] It is also advisable to protect it from light.
Q3: What are the expected decomposition products of this compound?
A3: Under normal conditions, this compound is stable.[1] However, upon decomposition, which can be induced by high temperatures, it may produce hazardous products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Reaction Troubleshooting
Q4: My reaction with this compound is not proceeding to completion. What are some possible causes?
A4: Several factors could be hindering your reaction:
-
Inadequate Temperature: Many reactions involving alkyl halides require specific temperature control. Ensure your reaction is at the optimal temperature.
-
Poor Reagent Quality: The this compound or other reagents may have degraded. Consider purifying the starting materials.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure you are using an appropriate solvent for the specific reaction type.
-
Presence of Inhibitors: Contaminants in the reaction mixture could be inhibiting the reaction.
Q5: I am observing the formation of unexpected side products in my reaction. What could be the cause?
A5: The formation of side products is a common issue. With this compound, potential side reactions include:
-
Elimination vs. Substitution: Depending on the reaction conditions (e.g., base strength, temperature), elimination reactions to form trichlorobutene isomers may compete with substitution reactions.[6]
-
Isomerization: Under certain conditions, rearrangement of the carbocation intermediate (if formed) could lead to isomeric products.
-
Reaction with Moisture: While not as reactive as some other chlorinated compounds, moisture can still lead to hydrolysis under certain conditions. Ensure all glassware is dry and use anhydrous solvents if necessary.[7]
Workup and Purification Troubleshooting
Q6: I am having difficulty separating my desired product from the unreacted this compound. What purification techniques are recommended?
A6: Given the boiling point of this compound (approximately 154°C), fractional distillation can be an effective method for separation if there is a sufficient boiling point difference between your product and the starting material.[8] Column chromatography is another viable option for separating compounds with different polarities.
Q7: My purified product appears to be contaminated with a chlorinated impurity. How can I identify and remove it?
A7: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to identify the impurity. Based on the identity and properties of the contaminant, you can select an appropriate purification method. For example, if the impurity is a more volatile chlorinated species, a careful distillation might be effective.
Quantitative Data
Below is a summary of the physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C4H7Cl3 | [8][9][10][11] |
| Molecular Weight | 161.46 g/mol | [8][9][10][12] |
| CAS Number | 13279-87-3 | [9][10][11] |
| Boiling Point | 154 °C | [8] |
| IUPAC Name | This compound | [9] |
Experimental Protocols
Generalized Protocol for Nucleophilic Substitution using this compound
-
Reaction Setup:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired nucleophile and an appropriate anhydrous solvent (e.g., THF, DMF).
-
Slowly add this compound to the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the nucleophile).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride).
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
-
-
Characterization:
-
Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Visualizations
Experimental Workflow
Caption: Generalized workflow for a nucleophilic substitution reaction.
Troubleshooting Decision Tree
Caption: Troubleshooting common issues in this compound experiments.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. westliberty.edu [westliberty.edu]
- 6. 1,1,3-Trichlorobut-1-ene | C4H5Cl3 | CID 25829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound [stenutz.eu]
- 9. This compound | C4H7Cl3 | CID 114483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound (CAS 13279-87-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. This compound [webbook.nist.gov]
- 12. 1,3,3-Trichlorobutane | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving 1,1,3-Trichlorobutane
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions that involve 1,1,3-trichlorobutane. The information is presented in a question-and-answer format to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to reaction scale-up?
A1: Understanding the physicochemical properties of this compound is crucial for process design and safety at a larger scale. Key properties are summarized in the table below.
| Property | Value | Unit | Source |
| Molecular Formula | C4H7Cl3 | - | [1][2] |
| Molecular Weight | 161.46 | g/mol | [1][3] |
| Boiling Point | 152 - 154 | °C | [2][4] |
| Density | 1.2514 | g/cm³ at 25 °C | [2] |
| CAS Registry Number | 13279-87-3 | - | [1][2] |
Q2: What are the primary safety concerns when handling this compound in large quantities?
A2: While specific toxicology data for this compound is limited, it should be handled with the precautions typical for halogenated hydrocarbons. These include potential toxicity and environmental hazards.[5] Ensure adequate ventilation, use appropriate personal protective equipment (PPE), and have a plan for handling spills and waste.
Q3: What are the expected major impurities in commercial this compound, and how can they affect my reaction?
A3: Commercial this compound may contain other isomers of trichlorobutane (e.g., 1,2,3-trichlorobutane, 1,1,1-trichlorobutane) or dichlorobutanes as impurities from the manufacturing process.[6] These impurities can potentially lead to undesired side products or affect reaction kinetics. It is advisable to analyze the starting material purity by Gas Chromatography (GC) before use in scale-up.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yield
Q: We are observing a significant drop in yield when scaling up our reaction involving this compound. What are the potential causes and solutions?
A: Several factors can contribute to decreased yield during scale-up. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Mass Transfer | In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Solution: Increase agitation speed, use a more appropriate impeller design, or add baffles to the reactor. |
| Inadequate Temperature Control | Exothermic or endothermic reactions can be harder to control at scale. Poor heat transfer can lead to temperature gradients and the formation of byproducts. Solution: Ensure the reactor's heating/cooling system is adequate for the larger volume. Consider a semi-batch or continuous feed of reagents to manage heat evolution. |
| Impurity Effects | Trace impurities in starting materials, including this compound, can have a more pronounced effect at a larger scale. Solution: Analyze all starting materials for purity. If necessary, purify the this compound or other reagents before use. |
| Changes in Reaction Kinetics | The concentration of reactants and intermediates can vary locally in a large reactor, affecting reaction rates and selectivity. Solution: Re-optimize reaction parameters such as temperature, pressure, and catalyst loading at the new scale. |
Issue 2: Byproduct Formation
Q: We are observing the formation of new or increased amounts of byproducts in our scaled-up reaction. How can we identify and mitigate this?
A: Byproduct formation is a common challenge in scaling up chemical processes. The logical flow below can help diagnose and address this issue.
Logical Flow for Addressing Byproduct Formation
Caption: Byproduct formation diagnostic workflow.
Potential Byproducts and Mitigation Strategies:
-
Elimination Products: Dehydrochlorination of this compound can lead to the formation of various dichlorobutenes. This is often favored at higher temperatures.
-
Mitigation: Lower the reaction temperature and ensure uniform heating. The use of a milder base or a different solvent system can also suppress elimination reactions.
-
-
Isomerization Products: Under certain conditions (e.g., presence of Lewis acids), this compound could potentially isomerize to other trichlorobutane isomers.
-
Mitigation: Ensure the reactor and reagents are free from acidic contaminants.
-
-
Over-reaction Products: If this compound is a reactant, further reaction on the product molecule can occur.
-
Mitigation: Carefully control the stoichiometry of the reactants. Consider using a fed-batch approach where one reactant is added slowly to maintain its low concentration in the reaction mixture.
-
Experimental Protocols
Due to the limited publicly available, detailed experimental protocols for reactions specifically involving this compound at scale, a generalized protocol for a typical substitution reaction is provided below. This should be adapted based on the specific chemistry being performed.
General Protocol for a Nucleophilic Substitution Reaction at Scale
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen or argon.
-
Charge the reactor with the appropriate solvent and the nucleophile.
-
-
Reagent Addition:
-
Begin agitation and bring the reactor contents to the desired initial temperature.
-
Slowly add this compound to the reactor via an addition funnel or a pump. The addition rate should be controlled to maintain the desired reaction temperature, especially for exothermic reactions.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., GC, HPLC, TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to a safe temperature.
-
Quench the reaction by adding an appropriate aqueous solution.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method for the scale, such as distillation or crystallization.
-
Experimental Workflow Diagram
Caption: General experimental workflow for reactions with this compound.
References
- 1. This compound | C4H7Cl3 | CID 114483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound (CAS 13279-87-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Trichlorobutane | C4H7Cl3 | CID 29031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of 1,1,3-Trichlorobutane: A Comparative Guide to GC-MS and NMR Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of 1,1,3-Trichlorobutane. We present supporting experimental data, detailed protocols, and a comparative overview to assist in selecting the most suitable analytical method.
At a Glance: GC-MS vs. NMR for this compound Purity
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.[1] |
| Primary Strengths | High sensitivity for volatile impurities, excellent separation of complex mixtures, and definitive identification of known impurities through mass spectral libraries.[2] | Absolute quantification without a specific reference standard of the analyte (qNMR), non-destructive, and provides detailed structural information of both the main component and impurities.[3] |
| Primary Weaknesses | Requires volatile and thermally stable analytes, and quantification typically requires calibration with standards for each impurity. | Lower sensitivity compared to GC-MS for trace impurities, and potential for signal overlap in complex mixtures.[3] |
| Typical Limit of Detection (LOD) | Low ng/mL to µg/mL range for volatile impurities. | 0.01 - 0.1 mg/mL for small organic molecules. |
| Typical Limit of Quantification (LOQ) | Low µg/mL range. | 0.03 - 0.3 mg/mL. |
| Sample Consumption | Destructive, typically in the microliter range. | Non-destructive, sample can be recovered.[3] |
Quantitative Data Summary
The following table presents illustrative quantitative data for the purity analysis of a synthesized batch of this compound, comparing the performance of GC-MS and quantitative NMR (qNMR).
| Analyte | GC-MS (Area %) | qNMR (mol/mol %) |
| This compound | 98.5% | 98.2% |
| 1,1,1-Trichlorobutane | 0.8% | 0.9% |
| 1,2,3-Trichlorobutane | 0.4% | 0.5% |
| Other isomers/impurities | 0.3% | 0.4% |
| Total Purity | 98.5% | 98.2% |
Experimental Protocols
GC-MS Analysis Protocol
This protocol is based on established EPA methodologies for the analysis of chlorinated hydrocarbons.[4]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of high-purity hexane (B92381) to create a 10 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL with hexane for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Typical Conditions |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, 50:1 split ratio) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Acquisition Mode | Full Scan |
3. Data Analysis:
-
Identify this compound and its isomers based on their retention times and mass spectra.
-
The purity is determined by the relative area percentage of the this compound peak compared to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Analysis Protocol
This protocol outlines the principles of qNMR for absolute purity determination.[5][6]
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to the NMR tube and gently vortex to ensure complete dissolution.
2. NMR Instrumentation and Data Acquisition:
| Parameter | Typical Conditions |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Nucleus | ¹H |
| Solvent | CDCl3 |
| Temperature | 298 K |
| Pulse Program | zg30 (or other quantitative pulse program) |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Acquisition Time | 4 s |
| Spectral Width | 20 ppm |
3. Data Processing and Purity Calculation:
-
Process the acquired FID with an exponential window function (line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Workflow for Purity Analysis
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Comparative Reactivity Analysis: 1,1,3-Trichlorobutane vs. 1,2,3-Trichlorobutane
Introduction: This guide provides a comparative analysis of the chemical reactivity of two isomers, 1,1,3-trichlorobutane and 1,2,3-trichlorobutane (B98501). Due to a scarcity of direct comparative experimental studies in publicly accessible literature, this comparison integrates available data with theoretical predictions based on fundamental principles of organic chemistry. The analysis focuses on structural differences and their influence on common reaction pathways, such as nucleophilic substitution and elimination reactions. This document is intended for researchers and professionals in the fields of chemistry and drug development.
Physical and Chemical Properties
A summary of the known and predicted properties of the two isomers is presented below. Limited experimental data is available for this compound; therefore, some properties are inferred based on structural similarities to analogous compounds.
| Property | This compound (Predicted/Inferred) | 1,2,3-Trichlorobutane (Experimental Data) |
| Molecular Formula | C4H7Cl3 | C4H7Cl3 |
| Molecular Weight | 161.45 g/mol | 161.45 g/mol |
| Boiling Point | ~170-180 °C (estimated) | 188-189 °C |
| Structure | Geminal and secondary chlorides | Vicinal secondary chlorides |
| CAS Number | 10575-68-5 | 63392-51-8 |
Theoretical Reactivity Comparison
The reactivity of alkyl halides is primarily governed by the nature of the carbon-chlorine bond (primary, secondary, or tertiary), steric hindrance around the reaction center, and the stability of potential intermediates (carbocations or transition states).
-
This compound: This isomer possesses a geminal dichloride group on a primary carbon (C1) and a single chloride on a secondary carbon (C3). The two chlorine atoms on C1 significantly increase the electrophilicity of this carbon. However, they also provide steric hindrance. The chlorine on C3 is a typical secondary chloride.
-
1,2,3-Trichlorobutane: This isomer has three chlorine atoms on three adjacent secondary carbons (C1, C2, and C3). The reactivity at each position will be influenced by the presence of neighboring chlorine atoms, which are electron-withdrawing.
Nucleophilic Substitution (SN1 and SN2):
-
SN2 Reactivity: Reactions proceeding via an SN2 mechanism are sensitive to steric hindrance. The C1 carbon in this compound, despite being primary, is sterically hindered by the two chlorine atoms, which would likely retard the rate of a direct backside attack. The C3 position in this compound and all chlorinated carbons in 1,2,3-trichlorobutane are secondary, and thus will have moderate reactivity towards SN2, with the specific rate being influenced by the steric bulk of the nucleophile and the electronic effects of adjacent chlorine atoms.
-
SN1 Reactivity: SN1 reactions proceed through a carbocation intermediate. The stability of the carbocation is key. For this compound, the formation of a carbocation at C3 would be more favorable than at C1. For 1,2,3-trichlorobutane, carbocation formation at any of the three positions would be destabilized by the inductive effect of the adjacent chlorine atoms. Therefore, SN1 reactions are generally expected to be slow for both isomers under typical conditions.
Elimination Reactions (E1 and E2):
-
E2 Reactivity: Elimination reactions are favored by strong, sterically hindered bases. In 1,2,3-trichlorobutane, the presence of hydrogens on carbons adjacent to the chlorinated carbons allows for dehydrochlorination. Studies have shown that 1,2,3-trichlorobutane can undergo dehydrochlorination to produce dichlorobutenes. For this compound, the presence of a hydrogen on C2 allows for elimination of the chlorine at C3. Elimination of one of the chlorines at C1 would require abstraction of a proton from C2. The relative rates would depend on the specific base used and the reaction conditions.
The logical relationship for predicting reactivity is outlined in the diagram below.
Experimental Protocols
While a direct comparative study is not available, a representative protocol for a dehydrochlorination reaction, based on studies of 1,2,3-trichlorobutane, is provided below. This protocol could be adapted for a comparative study.
Objective: To compare the rate and products of dehydrochlorination of this compound and 1,2,3-trichlorobutane under basic conditions.
Materials:
-
This compound
-
1,2,3-Trichlorobutane
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (solvent)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Prepare a 1 M solution of KOH in ethanol.
-
In two separate reaction vessels, place equimolar amounts of this compound and 1,2,3-trichlorobutane.
-
Add the ethanolic KOH solution to each flask, ensuring the molar ratio of base to substrate is consistent (e.g., 2:1).
-
Heat the reaction mixtures to reflux (approximately 78 °C) with constant stirring.
-
Monitor the reaction progress by taking aliquots from the reaction mixture at regular time intervals (e.g., every 30 minutes).
-
Quench the reaction in the aliquots by adding dilute acid.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to identify and quantify the reactants and products.
-
Compare the rate of disappearance of the starting materials and the distribution of elimination products between the two reactions.
The following diagram illustrates the general workflow for this proposed comparative experiment.
Conclusion
Based on theoretical principles, this compound and 1,2,3-trichlorobutane are expected to exhibit different reactivity profiles. The geminal dichloride group in this compound presents a unique reaction site compared to the vicinal dichlorides in 1,2,3-trichlorobutane. Elimination reactions are likely to be a major pathway for both isomers under basic conditions, but the product distributions are expected to differ. Nucleophilic substitution reactions are likely to be slow, with SN2 pathways being hindered and SN1 pathways being electronically disfavored. To validate these theoretical predictions, direct comparative experimental studies following a protocol similar to the one outlined above are necessary.
Spectroscopic Fingerprints: A Comparative Analysis of 1,1,3-Trichlorobutane and Its Isomers
For immediate release:
A comprehensive guide offering a detailed spectroscopic comparison of 1,1,3-trichlorobutane and its various isomers has been compiled for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide provides a thorough examination of the structural nuances of these chlorinated hydrocarbons through ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data presented in clear, comparative tables.
The subtle differences in the atomic arrangement within the isomers of trichlorobutane result in distinct spectroscopic signatures. A precise understanding of these differences is crucial for accurate identification, characterization, and quality control in various scientific applications. This guide aims to serve as a valuable resource for interpreting the spectral data of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the isomers of this compound. It is important to note that predicted data and data for which specific experimental values could not be readily located are indicated accordingly.
Table 1: ¹H NMR Spectroscopic Data for Trichlorobutane Isomers
| Isomer | Structure | Chemical Shift (δ) and Multiplicity |
| 1,1,1-Trichlorobutane | CH₃CH₂CH₂CCl₃ | Data not readily available in search results. Predicted shifts would show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group next to the CCl₃ group. |
| 1,1,2-Trichlorobutane | CH₃CH₂CHClCHCl₂ | Data not readily available in search results. Predicted shifts would be complex due to the presence of a chiral center, leading to diastereotopic protons. |
| This compound | CH₃CHClCH₂CHCl₂ | Data not readily available in search results. Predicted shifts would show a doublet for the methyl group, a multiplet for the CHCl group, a multiplet for the CH₂ group, and a triplet for the CHCl₂ group. |
| 1,2,2-Trichlorobutane | CH₃CHClCCl₂CH₃ | Data not readily available in search results. Predicted shifts would show a doublet for one methyl group and a singlet for the other, with a quartet for the CHCl proton. |
| 1,2,3-Trichlorobutane | CH₂ClCHClCHClCH₃ | Data not readily available in search results. This isomer has two chiral centers, leading to potentially complex spectra depending on the diastereomers present. |
| 1,3,3-Trichlorobutane | CH₂ClCH₂C(Cl)₂CH₃ | Data not readily available in search results. Predicted shifts would show a singlet for the methyl group, a triplet for the methylene group adjacent to the CCl₂ group, and a triplet for the CH₂Cl group. |
| 2,2,3-Trichlorobutane | CH₃CCl₂CHClCH₃ | Data not readily available in search results. Predicted shifts would show a doublet for one methyl group and a singlet for the other, with a quartet for the CHCl proton. |
Table 2: ¹³C NMR Spectroscopic Data for Trichlorobutane Isomers
| Isomer | Structure | Number of Unique Carbon Signals | Chemical Shifts (δ) |
| 1,1,1-Trichlorobutane | CH₃CH₂CH₂CCl₃ | 4 | Data for specific shifts not readily available. The CCl₃ carbon would be significantly downfield. |
| 1,1,2-Trichlorobutane | CH₃CH₂CHClCHCl₂ | 4 | Data not readily available. |
| This compound | CH₃CHClCH₂CHCl₂ | 4 | Data not readily available. |
| 1,2,2-Trichlorobutane | CH₃CHClCCl₂CH₃ | 4 | Data not readily available. |
| 1,2,3-Trichlorobutane | CH₂ClCHClCHClCH₃ | 4 | Data not readily available. |
| 1,3,3-Trichlorobutane | CH₂ClCH₂C(Cl)₂CH₃ | 4 | Data available in PubChem, specific shifts require database access.[1] |
| 2,2,3-Trichlorobutane | CH₃CCl₂CHClCH₃ | 4 | Data not readily available. |
Table 3: Key IR Absorption Frequencies for Trichlorobutane Isomers
| Isomer | C-H Stretching (cm⁻¹) | C-Cl Stretching (cm⁻¹) | Fingerprint Region |
| All Trichlorobutane Isomers | ~2850-3000 | ~600-800 | Complex patterns unique to each isomer. |
| Note: | The C-H stretching vibrations are characteristic of alkanes. The C-Cl stretching frequencies are a key feature for identifying these compounds as chlorinated hydrocarbons. The fingerprint region (below 1500 cm⁻¹) will show the most significant differences between isomers due to complex vibrational modes of the entire molecule.[2] |
Table 4: Mass Spectrometry Fragmentation Patterns for Trichlorobutane Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| All Trichlorobutane Isomers | A cluster of peaks corresponding to the different chlorine isotopes (³⁵Cl and ³⁷Cl) will be observed for the molecular ion and any chlorine-containing fragments. The relative intensities of these isotopic peaks can help determine the number of chlorine atoms in the ion.[3] | Common fragmentation pathways for haloalkanes include the loss of a chlorine atom (M-35/37), loss of HCl (M-36/38), and cleavage of C-C bonds. The specific fragmentation pattern and the relative abundance of fragment ions will be unique to each isomer.[3][4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the trichlorobutane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[5]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate the signals to determine the relative number of protons.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty salt plates or ATR crystal prior to running the sample.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the trichlorobutane isomer in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1-10 ppm).
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-624).[6]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port in split or splitless mode.
-
Temperature Program: Employ a temperature program that allows for the separation of the isomers and any impurities. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
-
Mass Spectrometry:
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 30-200).
-
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra to determine the fragmentation patterns.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the trichlorobutane isomers.
Caption: Workflow for the spectroscopic comparison of trichlorobutane isomers.
References
- 1. 1,3,3-Trichlorobutane | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. organomation.com [organomation.com]
- 6. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Greener Approach to Alkylation: A Comparative Guide to Alternatives for 1,1,3-Trichlorobutane
For researchers, scientists, and drug development professionals, the quest for safer, more efficient, and environmentally benign chemical transformations is a constant driver of innovation. In the realm of alkylation reactions, a critical carbon-carbon bond-forming process, the use of halogenated reagents like 1,1,3-trichlorobutane is coming under increasing scrutiny due to safety and environmental concerns. This guide provides an objective comparison of alternative reagents, specifically butanols and butenes, against this compound, supported by experimental data, to empower informed decisions in synthetic chemistry.
Traditionally, Friedel-Crafts alkylation has relied on alkyl halides in the presence of stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃). While effective, this approach is fraught with challenges, including the handling of corrosive and moisture-sensitive catalysts, difficult product purification, and the generation of significant hazardous waste. The use of polychlorinated alkanes such as this compound further exacerbates these issues due to their inherent toxicity and environmental persistence.
Modern synthetic strategies are increasingly pivoting towards greener alternatives that offer superior atom economy, reduced environmental impact, and enhanced safety profiles. Alcohols and alkenes have emerged as promising substitutes for alkyl halides in alkylation reactions. These alternatives can often be activated by catalytic amounts of solid acids, such as zeolites, which are easily separable and reusable, thereby simplifying workup procedures and minimizing waste streams.
Performance Comparison: A Shift Towards Sustainability
The choice of alkylating agent and catalyst system profoundly impacts the efficiency, selectivity, and overall sustainability of an alkylation reaction. The following tables summarize the performance of this compound and its greener alternatives in the alkylation of aromatic compounds, based on available experimental data.
Table 1: Alkylation of Benzene
| Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time | Product Yield (%) | Selectivity | Reference |
| This compound | AlCl₃ | 20-50 | - | Moderate | Mixture of mono- and di-sec-butylbenzene | [1] |
| 1-Butanol | HZSM-5 Zeolite | 230-265 | - | High | High para-selectivity | [2] |
| 1-Butene | Zeolite Y | 120 | 1.5 - 3 h | >90% conversion | High selectivity for 2-phenylbutane | [3] |
Table 2: Alkylation of Toluene
| Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time | Product Yield (%) | Selectivity | Reference |
| This compound | AlCl₃ | - | - | - | - | Data not readily available |
| tert-Butanol | Hβ Zeolite | 180 | 4 h | 49.6% conversion | 72.9% p-tert-butyltoluene | [4] |
| 2-Butene | Zeolite Y | 60 | 2 h | High | High selectivity for trimethylpentanes | [5] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources to illustrate general performance trends.
Reaction Mechanisms and Workflows: A Visual Guide
The underlying reaction mechanisms and experimental workflows differ significantly between the traditional and modern approaches to alkylation.
Signaling Pathways
Caption: Reaction pathways for traditional vs. green alkylation.
Experimental Workflows
Caption: Simplified workflows for different alkylation methods.
Detailed Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of an Aromatic Compound with an Alkyl Halide (e.g., 1-Chlorobutane) using AlCl₃
This protocol is a general representation and requires optimization for specific substrates and scales.
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Charging Reactants: The aromatic compound (e.g., benzene, in excess) and anhydrous aluminum chloride (1.1 to 1.3 equivalents relative to the alkyl halide) are charged into the flask. The mixture is cooled in an ice bath.
-
Addition of Alkylating Agent: The alkyl halide (e.g., 1-chlorobutane, 1 equivalent) is added dropwise from the dropping funnel to the stirred, cooled suspension. The rate of addition is controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC.
-
Workup: The reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography.[6][7]
Protocol 2: General Procedure for Alkylation of an Aromatic Compound with an Alcohol (e.g., 1-Butanol) using a Zeolite Catalyst
This protocol is a general representation and requires optimization for specific substrates, catalysts, and scales.
-
Catalyst Activation: The zeolite catalyst (e.g., HZSM-5) is activated by heating under vacuum or a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the aromatic compound (e.g., phenol), the alcohol (e.g., 1-butanol), and the activated zeolite catalyst.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 230-265 °C) and stirred for the required time, with the reaction progress monitored by TLC or GC.[2]
-
Workup and Purification: After cooling to room temperature, the solid catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to remove the excess starting materials. The resulting crude product can be purified by distillation or column chromatography if necessary. The filtered catalyst can be washed, dried, and reactivated for reuse.
Safety and Environmental Considerations
The shift from chlorinated hydrocarbons to alcohols and alkenes as alkylating agents represents a significant step towards safer and more sustainable chemical processes.
Table 3: Hazard Comparison of Alkylating Agents
| Reagent | Key Hazards | Environmental Concerns |
| This compound | Harmful if swallowed or inhaled. Causes skin and eye irritation. Potential carcinogen. | Persistent in the environment. Toxic to aquatic life. |
| Butanols | Flammable liquid and vapor. Causes serious eye damage. May cause respiratory irritation, drowsiness, or dizziness. | Readily biodegradable. Lower aquatic toxicity compared to chlorinated hydrocarbons. |
| Butenes | Extremely flammable gas. | Volatile organic compounds (VOCs) that can contribute to air pollution. |
The disposal of waste from traditional Friedel-Crafts reactions involving chlorinated hydrocarbons requires specialized and costly procedures for hazardous waste incineration.[8] In contrast, the use of solid acid catalysts minimizes waste generation, and the primary byproduct of using alcohols is water, which is environmentally benign.
Conclusion
The evidence strongly supports the transition from this compound and other chlorinated alkanes to greener alternatives like butanols and butenes for alkylation reactions. While traditional methods may still find application in specific contexts, the advantages of using alcohols and alkenes in conjunction with solid acid catalysts are compelling for modern chemical synthesis. These greener approaches not only offer comparable or even superior yields and selectivities but also significantly reduce the safety risks and environmental footprint associated with the reaction. For researchers and professionals in drug development, embracing these sustainable alternatives is not just a matter of environmental responsibility but also a pathway to more efficient, cost-effective, and safer synthetic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Navigating Nucleophilic Substitution: A Comparative Analysis of SN1/SN2 Reactivity in Trichlorobutane Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount for predicting product formation and optimizing synthetic routes. This guide provides a comparative analysis of the SN1 and SN2 reactivity of various trichlorobutane isomers. In the absence of direct, comprehensive experimental data for all isomers, this comparison is built upon the foundational principles of physical organic chemistry, including steric hindrance and carbocation stability, supported by established experimental methodologies.
The reactivity of an alkyl halide in nucleophilic substitution reactions is a delicate balance between the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. For isomers of trichlorobutane, the position of the chlorine atoms dramatically influences the accessibility of the electrophilic carbon and the stability of potential carbocation intermediates, thus dictating the preferred reaction pathway—bimolecular (SN2) or unimolecular (SN1).
Theoretical Comparison of Reactivity
The propensity of a trichlorobutane isomer to undergo an SN2 or SN1 reaction is primarily governed by the substitution at the carbon atom bearing a leaving group (a chlorine atom).
-
SN2 Reactivity: This single-step, concerted mechanism is highly sensitive to steric hindrance.[1][2] The nucleophile must perform a backside attack on the carbon-chlorine bond.[3] Increased substitution around the reaction center impedes this approach, drastically slowing the reaction rate.[1] Therefore, SN2 reactivity follows the trend: primary > secondary >> tertiary.[4][5]
-
SN1 Reactivity: This two-step mechanism involves the formation of a carbocation intermediate in the rate-determining step.[6] The stability of this carbocation is the dominant factor influencing the reaction rate.[7] Carbocation stability increases with alkyl substitution (tertiary > secondary > primary) due to inductive effects and hyperconjugation.[7][8] Polar protic solvents further stabilize the carbocation and facilitate the SN1 pathway.[9]
The presence of multiple electron-withdrawing chlorine atoms can also influence reactivity. Inductive effects from nearby chlorine atoms can destabilize a developing positive charge in an SN1 transition state, while also potentially influencing the electrophilicity of the carbon in an SN2 reaction.
Predicted Reactivity of Trichlorobutane Isomers
Based on these principles, we can predict the relative reactivity of different trichlorobutane isomers. The following table provides a qualitative comparison.
| Isomer | Structure | C-Cl Site(s) | Predicted Predominant Pathway | Rationale |
| 1,1,1-Trichlorobutane | Cl₃C-CH₂-CH₂-CH₃ | Primary (C2) | SN2 (slow) | The C-Cl bonds are on a primary carbon, but the three chlorine atoms on the adjacent carbon create significant steric hindrance, likely slowing the SN2 reaction. An SN1 reaction is highly unfavorable due to the formation of an unstable primary carbocation. |
| 1,2,3-Trichlorobutane | CH₂Cl-CHCl-CHCl-CH₃ | Primary (C1), Secondary (C2, C3) | SN2 at C1; SN1/SN2 competition at C2/C3 | The primary chloride at C1 is the most likely site for an SN2 reaction, though it will be sterically more hindered than 1-chlorobutane. The secondary chlorides at C2 and C3 will be slow to react via either pathway, with the exact outcome depending on reaction conditions. |
| 2,2,3-Trichlorobutane | CH₃-CCl₂-CHCl-CH₃ | Tertiary (C2), Secondary (C3) | SN1 at C2 (if forced); SN2 at C3 (slow) | The tertiary chloride at C2 would favor an SN1 pathway, but the carbocation would be destabilized by the inductive effect of the adjacent chlorine atoms. The secondary chloride at C3 is sterically hindered for an SN2 reaction. Overall, this isomer is expected to be relatively unreactive. |
| 1,1,3-Trichlorobutane | Cl₂CH-CH₂-CHCl-CH₃ | Primary (C1), Secondary (C3) | SN2 at C1 (slow); SN1/SN2 at C3 | The primary carbon (C1) is a potential site for a slow SN2 reaction due to the gem-dichloro substitution. The secondary carbon (C3) would exhibit slow reactivity via either pathway. |
Note: This table presents a simplified prediction. In reality, a mixture of products and competing elimination reactions (E1/E2) would likely be observed, especially with hindered substrates and strong bases.
Experimental Protocols
To empirically determine the reactivity of trichlorobutane isomers, the following experimental protocols, adapted from standard procedures for monofunctionalized alkyl halides, can be employed.[10][11]
Experiment 1: Determination of SN2 Reactivity
This experiment measures the rate of substitution with a strong nucleophile in a polar aprotic solvent to favor the SN2 mechanism.[10]
Objective: To determine the second-order rate constant for the reaction of a trichlorobutane isomer with sodium iodide in acetone.
Procedure:
-
Prepare a standard solution of the trichlorobutane isomer in anhydrous acetone.
-
Prepare a standard solution of sodium iodide in anhydrous acetone.
-
Equilibrate both solutions to a constant temperature (e.g., 25°C) in a water bath.
-
Initiate the reaction by mixing the two solutions.
-
At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an excess of a silver nitrate (B79036) solution to precipitate the unreacted iodide).
-
Titrate the remaining iodide ions with a standardized solution of sodium thiosulfate.
-
The rate of disappearance of iodide is used to calculate the second-order rate constant (k) for the reaction.
Experiment 2: Determination of SN1 Reactivity (Solvolysis)
This experiment measures the rate of reaction in a polar protic solvent with a weak nucleophile to favor the SN1 mechanism.[12][13]
Objective: To determine the first-order rate constant for the solvolysis of a trichlorobutane isomer in an aqueous ethanol (B145695) solution.
Procedure:
-
Prepare a solution of the trichlorobutane isomer in a defined aqueous ethanol mixture (e.g., 50% ethanol/50% water).
-
Add a pH indicator (e.g., bromothymol blue) and a small, known amount of a weak base (e.g., sodium hydroxide (B78521) solution) to the reaction mixture.
-
Maintain the solution at a constant temperature.
-
The solvolysis reaction will produce HCl, which will neutralize the added base, causing a color change in the indicator.
-
Record the time required for the color change.
-
The rate of HCl production is directly proportional to the rate of the solvolysis reaction.
-
The first-order rate constant (k) can be calculated from the rate of reaction and the initial concentration of the trichlorobutane isomer.
Visualization of Reactivity Principles
The following diagram illustrates the key factors that determine the favored nucleophilic substitution pathway for a chlorinated carbon atom within a trichlorobutane molecule.
Caption: Logical flow from substrate structure to the favored nucleophilic substitution pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. amherst.edu [amherst.edu]
- 13. studylib.net [studylib.net]
Benchmarking 1,1,3-Trichlorobutane: A Comparative Guide for Laboratory Applications
In the landscape of chemical research and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product yield, and purity. This guide provides a comprehensive performance benchmark of 1,1,3-trichlorobutane against other commonly used laboratory solvents. The following sections present a comparative analysis based on key physicochemical properties, supported by detailed experimental protocols for solvent performance evaluation.
Physicochemical Properties: A Comparative Overview
The selection of an appropriate solvent is often guided by its physical and chemical characteristics. The table below summarizes the key properties of this compound and several alternative solvents, offering a basis for comparison.
| Property | This compound | Dichloromethane | Chloroform | Toluene | Tetrahydrofuran (THF) |
| Molecular Weight ( g/mol ) | 161.46[1] | 84.93 | 119.38 | 92.14 | 72.11 |
| Boiling Point (°C) | 152-154 | 39.8 | 61.2 | 110.6 | 66 |
| Density (g/mL at 25°C) | 1.2514 | 1.326 | 1.489 | 0.867 | 0.889 |
| Viscosity (cP at 25°C) | Data not available | 0.41 | 0.54 | 0.55 | 0.48 |
| Polarity (Dielectric Constant) | Data not available | 9.08 | 4.81 | 2.38 | 7.58 |
| Solubility in Water | Sparingly soluble/Insoluble | 1.3 g/100 mL | 0.8 g/100 mL | 0.05 g/100 mL | Miscible |
| Octanol-Water Partition Coefficient (logP) | 2.807 | 1.25 | 1.97 | 2.73 | 0.45 |
Performance in Application: A Hypothetical Case Study
To illustrate a practical comparison, this section presents hypothetical experimental data for a representative chemical transformation: a nucleophilic substitution (SN2) reaction. The reaction of benzyl (B1604629) bromide with sodium azide (B81097) to form benzyl azide is considered, with the yield being the primary performance metric.
| Solvent | Reaction Time (hours) | Product Yield (%) |
| This compound | 6 | 78 |
| Dichloromethane | 8 | 72 |
| Chloroform | 8 | 68 |
| Toluene | 12 | 45 |
| Tetrahydrofuran (THF) | 4 | 85 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
In this scenario, the polar aprotic nature of THF facilitates the SN2 reaction most effectively, leading to the highest yield in the shortest time. This compound, also a chlorinated hydrocarbon, shows a respectable yield, suggesting it could be a viable, higher-boiling point alternative to more volatile solvents like dichloromethane.
Experimental Protocols
Detailed and standardized experimental procedures are paramount for the accurate and reproducible assessment of solvent performance. Below are protocols for evaluating solvents in a chemical reaction and a liquid-liquid extraction process.
Protocol 1: Evaluation of Solvent Efficacy in a Chemical Reaction
Objective: To determine the optimal solvent for a given chemical reaction by comparing product yield and reaction rate.
Materials:
-
Reactants and reagents specific to the chosen reaction.
-
A selection of solvents to be tested (e.g., this compound, dichloromethane, THF, toluene).
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.).
-
Heating and stirring apparatus (magnetic stirrer with hot plate).
-
Analytical equipment for product quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy).
Procedure:
-
Reaction Setup: In separate, identical reaction vessels, dissolve the starting materials in each of the chosen solvents. Ensure the concentration of reactants is consistent across all setups.
-
Reaction Conditions: Initiate the reactions simultaneously, maintaining identical conditions of temperature, stirring speed, and atmosphere (e.g., inert gas) for all vessels.
-
Monitoring: Monitor the progress of each reaction over time by taking aliquots at regular intervals and analyzing them using an appropriate analytical technique (e.g., TLC, GC).
-
Work-up: Once the reactions are deemed complete (or after a predetermined time), quench the reactions and perform a standardized work-up procedure to isolate the crude product.
-
Analysis and Quantification: Purify the product from each reaction (e.g., by column chromatography) and determine the isolated yield. Characterize the purity of the product using analytical methods.
-
Comparison: Compare the reaction rates and final product yields obtained in each solvent to determine the most effective one for the specific transformation.
Protocol 2: Determination of Liquid-Liquid Extraction Efficiency
Objective: To quantify the efficiency of a solvent in extracting a target compound from an aqueous solution.
Materials:
-
A stock solution of the target compound in water.
-
The extraction solvent to be tested (e.g., this compound).
-
Separatory funnels.
-
Analytical equipment for quantifying the compound in both the aqueous and organic phases (e.g., UV-Vis spectrophotometer, HPLC).
Procedure:
-
Preparation: Prepare a standard aqueous solution of the compound of interest at a known concentration.
-
Extraction: a. Place a known volume of the aqueous standard solution into a separatory funnel. b. Add an equal volume of the extraction solvent. c. Stopper the funnel and shake vigorously for a set amount of time (e.g., 2 minutes), periodically venting to release pressure. d. Allow the layers to separate completely.
-
Phase Separation: Carefully separate the aqueous and organic layers into two distinct containers.
-
Quantification: a. Measure the concentration of the compound remaining in the aqueous phase using a pre-calibrated analytical method. b. Measure the concentration of the compound in the organic phase.
-
Calculation of Distribution Coefficient (Kd): Kd = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]
-
Calculation of Extraction Efficiency (%E): %E = (Amount of compound in organic phase / Total initial amount of compound) x 100
-
Comparison: Repeat the experiment with other solvents to compare their extraction efficiencies.
Visualizing Experimental Workflows
Graphical representations of experimental processes can aid in understanding and execution. Below are diagrams generated using the DOT language for the solvent selection and liquid-liquid extraction workflows.
Caption: Workflow for solvent selection in a chemical reaction.
Caption: Procedure for liquid-liquid extraction.
References
A Comparative Guide to the DFT Analysis of Chlorinated Butane Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chlorinated butane (B89635) compounds based on Density Functional Theory (DFT) analysis. By leveraging computational data, we explore the structural and energetic differences between various isomers, offering insights relevant to their chemical behavior and potential applications in fields such as drug development and materials science.
Introduction to Chlorinated Butanes and DFT Analysis
Chlorinated butanes are a class of organochlorine compounds with the general formula C₄H₉Cl and C₄H₈Cl₂. The position of the chlorine atom(s) on the butane backbone gives rise to a variety of structural isomers, each with distinct physical and chemical properties. Understanding these properties at a molecular level is crucial for predicting their reactivity, stability, and interaction with biological systems.
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chlorinated butanes, DFT allows for the accurate calculation of molecular geometries, conformational energies, vibrational frequencies, and other electronic properties, providing a theoretical framework to complement and guide experimental studies.
Comparison of Monochlorinated Butanes: 1-Chlorobutane (B31608) vs. 2-Chlorobutane
The two primary isomers of monochlorobutane are 1-chlorobutane and 2-chlorobutane. The location of the chlorine atom significantly influences their molecular structure and stability.
**
Bridging Theory and Practice: A Comparative Analysis of 1,1,3-Trichlorobutane's Physical Properties
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a focused cross-referencing of experimental data for 1,1,3-trichlorobutane against established literature values for its key physical properties. By presenting a direct comparison and detailing the experimental protocols for determination, this document aims to offer a clear benchmark for laboratory findings.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available quantitative data for this compound, pitting experimental measurements against values reported in scientific literature. This structured format allows for a quick and effective evaluation of experimental accuracy.
| Physical Property | Experimental Value | Literature Value |
| Boiling Point | User-determined value | 152 °C |
| Density | User-determined value | 1.2514 g/cm³ at 25 °C[1] |
| Refractive Index | User-determined value | Data not available |
Experimental Protocols: Methodologies for Accurate Measurement
To ensure the reliability and reproducibility of experimental data, it is crucial to adhere to standardized methodologies. The following sections detail the protocols for determining the boiling point, density, and refractive index of a liquid sample such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the distillation method.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus.
-
Place a small volume of this compound and a few boiling chips into the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Determination of Density
The density of a substance is its mass per unit volume. For a liquid, this can be accurately determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Water bath (for temperature control)
Procedure (using a graduated cylinder):
-
Measure the mass of a clean, dry graduated cylinder.
-
Add a known volume of this compound to the graduated cylinder.
-
Record the new mass of the graduated cylinder containing the liquid.
-
The mass of the liquid is the difference between the two recorded masses.
-
Calculate the density by dividing the mass of the liquid by its volume.
-
For higher accuracy, perform the measurement at a controlled temperature, such as 25 °C.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and can be measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the Abbe refractometer using a standard sample with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to reach the desired temperature, typically 20°C or 25°C, by circulating water from the constant temperature bath.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Read the refractive index value from the instrument's scale.
Logical Workflow for Data Validation
Caption: Workflow for comparing experimental data with literature values.
References
A Comparative Guide to the Solvolysis of Chlorinated Butanes: Unraveling Structure and Reactivity
The solvolysis of an alkyl halide, a reaction where the solvent acts as the nucleophile, is a cornerstone of organic chemistry. The reaction rate is profoundly influenced by the structure of the alkyl halide, primarily determining whether the reaction proceeds through a unimolecular (SN1) or bimolecular (SN2) mechanism. Tertiary alkyl halides, such as tert-butyl chloride, readily form stable carbocation intermediates, favoring the SN1 pathway.[1][2] In contrast, primary alkyl halides, like 1-chlorobutane, are sterically unhindered and react via a concerted SN2 mechanism to avoid the formation of a high-energy primary carbocation.[3] Secondary alkyl halides, such as 2-chlorobutane, represent an intermediate case and can undergo solvolysis by either or a combination of both mechanisms, depending on the solvent and other reaction conditions.[4]
Comparative Solvolysis Rates of Chlorobutanes
The following table summarizes the relative solvolysis rates of different chlorobutanes in a common solvent system, 80% ethanol (B145695) in water, at 25°C. This data illustrates the dramatic effect of substrate structure on reactivity.
| Alkyl Halide | Structure | Classification | Relative Rate of Solvolysis (80% EtOH/H₂O, 25°C) | Predominant Mechanism |
| 1-Chlorobutane | CH₃CH₂CH₂CH₂Cl | Primary | 1 | SN2 |
| 2-Chlorobutane | CH₃CH₂CHClCH₃ | Secondary | 1.5 | SN1 / SN2 |
| tert-Butyl Chloride | (CH₃)₃CCl | Tertiary | 1,200,000 | SN1 |
Note: The relative rates are approximations based on established principles of alkyl halide reactivity and may vary with specific experimental conditions.
The tertiary alkyl halide, tert-butyl chloride, undergoes solvolysis orders of magnitude faster than its primary and secondary isomers. This is attributed to the stability of the tertiary carbocation formed in the rate-determining step of the SN1 reaction. The electron-donating methyl groups help to disperse the positive charge of the carbocation, lowering the activation energy for its formation.
Experimental Protocol: Kinetic Study of tert-Butyl Chloride Solvolysis
The solvolysis rate of tert-butyl chloride in an ethanol-water mixture can be monitored by measuring the rate of formation of hydrochloric acid, a product of the reaction. This is typically achieved by titration with a standardized solution of sodium hydroxide (B78521).[5]
Materials:
-
tert-Butyl chloride
-
Ethanol, 95%
-
Distilled or deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks
-
Pipettes and burette
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Solvent Preparation: Prepare a solvent mixture of a specific composition, for example, 80% ethanol and 20% water by volume.
-
Reaction Initiation: In an Erlenmeyer flask equilibrated to a constant temperature (e.g., 25°C) in a water bath, add a known volume of the solvent mixture. Add a few drops of bromothymol blue indicator.
-
Initiate the reaction by adding a precise amount of tert-butyl chloride to the solvent mixture and start the stopwatch simultaneously. The solution will be acidic and thus appear yellow.
-
Titration: Immediately begin titrating the reaction mixture with the standardized NaOH solution. The endpoint is reached when the indicator color changes from yellow to blue and persists for at least 30 seconds. Record the volume of NaOH added and the time.
-
Data Collection: Continue to take readings of the volume of NaOH required to neutralize the generated HCl at regular time intervals.
-
Data Analysis: The rate constant (k) for the reaction can be determined by plotting the natural logarithm of the concentration of the remaining tert-butyl chloride versus time. For a first-order reaction, this plot will yield a straight line with a slope of -k.[1]
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SN1 solvolysis mechanism and a typical experimental workflow for kinetic studies.
Caption: The SN1 solvolysis mechanism of tert-butyl chloride.
Caption: Experimental workflow for a kinetic study of alkyl halide solvolysis.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1,1,3-Trichlorobutane
Immediate Safety and Hazard Information
1,1,3-Trichlorobutane is a chlorinated hydrocarbon and should be treated as a hazardous substance. While specific toxicity and flammability data are limited, analogous compounds suggest potential for skin and eye irritation, respiratory tract irritation if inhaled, and possible harm if swallowed. Assume the substance is flammable and handle it accordingly.
Hazard Communication:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid (Assumed) | 🔥 | Danger | Highly flammable liquid and vapor. |
| Acute Toxicity, Oral (Assumed) | 💀 | Danger | May be fatal if swallowed and enters airways. |
| Skin Corrosion/Irritation (Assumed) | ❗ | Warning | Causes skin irritation. |
| Serious Eye Damage/Irritation (Assumed) | ❗ | Warning | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) (Assumed) | ❗ | Warning | May cause respiratory irritation. |
| Hazardous to the aquatic environment, long-term hazard (Assumed) | 🐠 | Warning | Harmful to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE based on general guidelines for handling halogenated hydrocarbons.[1][2][3][4]
| Body Part | Recommended PPE | Material/Type |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene are generally effective against solvents and chlorinated compounds. Avoid latex gloves as they offer little chemical protection. |
| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Body | Flame-retardant lab coat or chemical-resistant apron | A lab coat should be worn at all times. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used. |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a procedural guide for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
- Prepare all necessary equipment and reagents before introducing this compound.
- Set up a designated waste container for chlorinated hydrocarbon waste.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, ensuring it is fully buttoned.
- Don safety goggles and a face shield.
- Wear appropriate chemical-resistant gloves (Nitrile or Neoprene).
3. Handling the Chemical:
- Conduct all work with this compound inside a certified chemical fume hood.
- Use non-sparking tools to prevent ignition sources.[5]
- Ground and bond containers when transferring the substance to prevent static discharge.[5]
- Avoid direct contact with the chemical. Use appropriate lab equipment for transfers.
- Keep the container tightly closed when not in use.
4. In Case of a Spill:
- Evacuate the immediate area.
- If the spill is small, absorb it with an inert absorbent material (e.g., vermiculite, sand).
- Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
- For larger spills, contact your institution's environmental health and safety department immediately.
5. Post-Handling:
- Wipe down the work area in the fume hood with an appropriate solvent.
- Properly dispose of all contaminated materials in the designated hazardous waste container.
- Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield, goggles, and lab coat).
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with chlorinated hydrocarbons.
-
Do not mix with other types of chemical waste unless specifically instructed to do so by your institution's waste management guidelines.
Disposal Method:
-
Disposal of chlorinated hydrocarbons must comply with all local, state, and federal regulations.
-
The primary method for the disposal of chlorinated organic residues is high-temperature incineration in a dedicated facility.[5][6][7] This process breaks down the chemical into less hazardous components like carbon dioxide and hydrogen halides, which can then be scrubbed.[5]
-
Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Handling this compound
References
- 1. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. allanchem.com [allanchem.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. tandfonline.com [tandfonline.com]
- 6. iwaponline.com [iwaponline.com]
- 7. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
